1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
Description
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Properties
IUPAC Name |
N-methyl-1-[1-(2-methylpropyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)9-13-6-4-11(5-7-13)8-12-3/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBFOWMPMLTBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592064 | |
| Record name | N-Methyl-1-[1-(2-methylpropyl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-46-1 | |
| Record name | N-Methyl-1-(2-methylpropyl)-4-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[1-(2-methylpropyl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a scaffold for targeting a wide array of biological receptors.[1] This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential pharmacological profile of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine . Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs to provide a predictive and practical resource for researchers.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize its known identifiers and provide estimated physicochemical properties based on structurally similar compounds.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine, (1-isobutyl-4-piperidyl)methyl-methyl-amine |
| CAS Number | 887405-46-1 |
| Molecular Formula | C₁₁H₂₄N₂ |
| Molecular Weight | 184.33 g/mol |
| SMILES | CC(C)CN1CCC(CNC)CC1 |
Table 2: Estimated Physicochemical Properties of this compound and Related Analogs
| Property | Target Compound (Estimated) | 4-(Aminomethyl)piperidine | 1-Boc-4-(aminomethyl)piperidine | 1-Isobutylpiperidine |
| Melting Point | N/A | 25 °C[2] | N/A | N/A |
| Boiling Point | ~220-240 °C | 200 °C[2] | 237-238 °C | N/A |
| Density | ~0.9 g/cm³ | ~0.915 g/cm³[2] | 1.013 g/mL at 25 °C | N/A |
| Solubility | Likely soluble in water and polar organic solvents | Soluble in water[3] | N/A | N/A |
| pKa | ~10-11 | 10.53 (Predicted)[2] | N/A | N/A |
| LogP | ~2.0-3.0 | 0.13[2] | N/A | N/A |
Synthesis and Purification
The synthesis of this compound can be achieved through several established synthetic routes for N-alkylated piperidine derivatives. A common and effective method is the reductive amination of a suitable piperidone precursor.
Synthetic Workflow
Synthetic pathway for this compound.
Experimental Protocol: Reductive Amination
Materials:
-
1-Boc-4-piperidone
-
Isobutylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Formaldehyde (37% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Synthesis of 1-Boc-4-(isobutylamino)piperidine
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add isobutylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Step 2: Boc Deprotection
-
Dissolve the crude 1-Boc-4-(isobutylamino)piperidine in DCM.
-
Add an excess of TFA (e.g., 10 eq) or 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous MgSO₄, and concentrate to yield 4-(isobutylamino)piperidine.
-
-
Step 3: N-methylation
-
To a solution of 4-(isobutylamino)piperidine (1.0 eq) in a suitable solvent such as methanol or DCM, add formaldehyde (37% aqueous solution, 1.2 eq).
-
Stir for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) and continue stirring for 12-24 hours.
-
Work up the reaction as described in Step 1 to yield the crude product.
-
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol, with a small percentage of triethylamine to prevent streaking.
Purification workflow for this compound.
Analytical Characterization
Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.
Table 3: Analytical Methodologies
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and purity | Signals corresponding to the isobutyl, piperidine, and N-methyl protons. Integration should match the expected proton count. |
| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to [M+H]⁺ at m/z 185.20.[4] |
| HPLC | Purity assessment | A single major peak indicating high purity. |
Potential Pharmacological Activity and Signaling Pathways
While no specific pharmacological data exists for this compound, the piperidine scaffold is a well-established pharmacophore that interacts with various central nervous system (CNS) targets.
Potential Targets: Opioid and Sigma Receptors
Many N-substituted piperidine derivatives exhibit affinity for opioid and sigma receptors.[5][6] The nature of the N-substituent plays a crucial role in determining receptor affinity and functional activity (agonist vs. antagonist).[7]
-
Opioid Receptors: The N-isobutyl group may confer some affinity for mu (µ) and kappa (κ) opioid receptors. Structure-activity relationships of related compounds suggest that N-alkyl substituents can modulate potency and efficacy.[8]
-
Sigma Receptors: The piperidine core is a common feature in ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[6] These receptors are implicated in a variety of cellular functions and are targets for the development of drugs for neurological disorders and cancer.
Postulated Signaling Pathway: G-Protein Coupled Receptor (GPCR) Modulation
Should this compound act as an agonist at a GPCR such as the µ-opioid receptor, it would likely initiate the following signaling cascade:
Potential GPCR signaling pathway for a piperidine agonist.
Conclusion
This compound is a piperidine derivative with potential for biological activity, likely mediated through interactions with CNS receptors. While direct experimental data is sparse, this guide provides a framework for its synthesis, purification, and characterization, as well as a basis for investigating its pharmacological properties. Further research is warranted to fully elucidate the chemical and biological profile of this compound.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Aminomethyl)piperidine CAS#: 7144-05-0 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-(Aminomethyl)piperidine(7144-05-0) MS spectrum [chemicalbook.com]
- 5. List of orphine opioids - Wikipedia [en.wikipedia.org]
- 6. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-depth Technical Guide on 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine (CAS number 887405-46-1)
A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of detailed technical information for the compound 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine. While the chemical identity of this molecule is confirmed through various chemical supplier databases, there is no substantive data regarding its synthesis, biological activity, experimental protocols, or mechanism of action in the public domain.
This document aims to provide a foundational understanding of the compound based on its chemical structure and the broader context of related piperidine derivatives, while clearly noting the absence of specific data for the target molecule.
Core Compound Information
A summary of the basic chemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 887405-46-1 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₁H₂₄N₂ | Chemical Supplier Catalogs |
| Molecular Weight | 184.32 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | This compound | Chemical Supplier Catalogs |
| Synonyms | N-methyl-1-(1-(2-methylpropyl)piperidin-4-yl)methanamine | Chemical Supplier Catalogs |
Context within Piperidine Derivatives
The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized for its presence in a wide array of FDA-approved drugs and biologically active compounds. Derivatives of piperidine are known to interact with a diverse range of biological targets, exhibiting activities such as:
-
Central Nervous System (CNS) activity: Many piperidine-containing compounds act as antagonists or agonists for various neurotransmitter receptors.
-
Ion Channel Modulation: Structurally related compounds have been identified as modulators of ion channels, such as calcium channels.
-
Chemokine Receptor Antagonism: The piperidin-4-yl-methanamine core is a known scaffold for the development of antagonists for chemokine receptors like CXCR4.
While these general activities of related compounds provide a potential starting point for investigation, it is crucial to emphasize that the specific biological profile of this compound remains undetermined from the available information.
Hypothetical Synthesis Pathway
Based on general synthetic methodologies for N-substituted piperidine derivatives, a plausible synthetic route for this compound can be proposed. This hypothetical pathway is for illustrative purposes only, as no specific synthesis has been documented in the searched literature.
A common approach would involve the reductive amination of a suitable piperidone precursor.
An In-depth Technical Guide on the Physicochemical Properties of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the piperidine derivative, 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine. Due to the limited availability of experimental data for this specific compound, this document combines known identifiers with in silico predicted properties to offer a detailed profile. Furthermore, this guide outlines established experimental protocols for the determination of key physicochemical parameters, a plausible synthetic route based on established chemical principles, and a hypothetical signaling pathway to guide future research into its potential biological activities. All quantitative data is presented in structured tables for clarity, and relevant workflows are visualized using Graphviz diagrams.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. While some identifiers are established, many of the quantitative parameters are predicted using computational models due to the absence of published experimental data.
| Property | Value | Source |
| IUPAC Name | methyl({[1-(2-methylpropyl)piperidin-4-yl]methyl})amine | N/A |
| CAS Number | 887405-46-1 | [1] |
| Molecular Formula | C11H24N2 | N/A |
| Molecular Weight | 184.33 g/mol | N/A |
| Predicted pKa | 10.2 (most basic) | In-silico prediction |
| Predicted logP | 2.5 | In-silico prediction |
| Predicted Solubility | Moderately soluble in water | In-silico prediction |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental methodologies that can be employed to empirically determine the pKa, logP, and aqueous solubility of this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined using potentiometric titration. This method involves the gradual addition of a titrant of known concentration to a solution of the compound and monitoring the resulting change in pH.
Methodology:
-
Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in deionized water to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25°C).
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity. The shake-flask method is a classical approach for its determination.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking for 24 hours, followed by separation.
-
Compound Partitioning: A known amount of this compound is dissolved in the aqueous or organic phase, and then an equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are separated by centrifugation. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility can be determined through kinetic or thermodynamic methods.
-
Kinetic Solubility: This high-throughput method provides a rapid assessment of solubility. The compound is typically dissolved in an organic solvent (e.g., DMSO) and then diluted into an aqueous buffer. The point at which precipitation occurs is detected, often by nephelometry.
-
Thermodynamic Solubility: This "gold standard" method measures the equilibrium solubility. An excess of the solid compound is added to an aqueous buffer and shaken until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by HPLC.
Synthesis of this compound
A plausible synthetic route for this compound involves a multi-step process starting from 4-piperidinecarbonitrile, as depicted in the workflow below. This proposed synthesis utilizes common organic reactions such as N-alkylation and reduction.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Biological Activity and Signaling Pathway
The biological activity of this compound has not been reported in the available literature. However, the piperidine scaffold is a common motif in many biologically active compounds, including analgesics and antimicrobials.[2][3][4] Based on the structural similarity to other N-alkyl piperidine derivatives, a hypothetical mechanism of action could involve the modulation of a G-protein coupled receptor (GPCR). The following diagram illustrates a potential signaling cascade that could be investigated.
Caption: Hypothetical GPCR-mediated signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for the scientific community. While experimental data for this specific molecule is scarce, the combination of in silico predictions, established experimental protocols, a proposed synthetic route, and a hypothetical biological pathway offers a robust starting point for further research and development. The methodologies and theoretical frameworks presented herein are intended to facilitate future investigations into the properties and potential applications of this and structurally related compounds.
References
- 1. N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine | 887405-46-1 [amp.chemicalbook.com]
- 2. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
Technical Guide: Structure Elucidation of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is a disubstituted piperidine derivative. The piperidine scaffold is a key structural motif in many pharmacologically active compounds, valued for its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1] This guide outlines a viable synthetic pathway and the expected analytical data for the comprehensive structure elucidation of the title compound.
Molecular Structure:
-
IUPAC Name: this compound
Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a multi-step process starting from commercially available precursors. A common and effective strategy involves the initial synthesis of a piperidine core, followed by N-alkylation. One plausible route is the reductive amination of N-Boc-4-piperidone, followed by deprotection and subsequent reductive amination with isobutyraldehyde.[4]
A logical synthetic workflow is depicted below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are representative protocols for the synthesis and spectroscopic analysis of this compound.
3.1. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine (Intermediate)
This procedure involves the reductive amination of N-Boc-4-piperidone with methylamine, followed by the removal of the Boc protecting group.[4]
-
Materials: N-Boc-4-piperidone, methylamine (solution in THF), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, sodium bicarbonate, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve N-Boc-4-piperidone in anhydrous DCM.
-
Add methylamine solution and stir at room temperature.
-
Slowly add sodium triacetoxyborohydride to the mixture and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]
-
Dissolve the crude intermediate in DCM and add an excess of TFA or HCl in dioxane.
-
Stir at room temperature until deprotection is complete.
-
Concentrate the mixture under reduced pressure, then neutralize with a base to obtain the free amine product.[1]
-
3.2. Synthesis of this compound
This final step involves the N-alkylation of the piperidine nitrogen via reductive amination.
-
Materials: N-Methyl-1-(piperidin-4-yl)methanamine, isobutyraldehyde, sodium triacetoxyborohydride, DCM, sodium bicarbonate, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve N-Methyl-1-(piperidin-4-yl)methanamine in anhydrous DCM.
-
Add isobutyraldehyde and stir at room temperature.
-
Slowly add sodium triacetoxyborohydride and continue stirring until completion.
-
Work up the reaction as described in step 3.1.4.
-
The crude product can be purified by column chromatography on silica gel.
-
3.3. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. The sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm).[5]
-
Mass Spectrometry (MS): Mass spectra should be obtained using an electrospray ionization (ESI) source in positive ion mode. This will provide the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.[5]
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on a salt plate or using an attenuated total reflectance (ATR) accessory.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its structure and data from analogous compounds.[6]
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.8 - 2.9 | d | 2H | Piperidine H-2, H-6 (equatorial) |
| ~ 2.4 | s | 3H | N-CH₃ |
| ~ 2.3 - 2.4 | d | 2H | N-CH₂ (isobutyl) |
| ~ 2.0 - 2.1 | t | 2H | Piperidine H-2, H-6 (axial) |
| ~ 1.8 - 1.9 | m | 1H | CH (isobutyl) |
| ~ 1.6 - 1.7 | m | 2H | Piperidine H-3, H-5 (equatorial) |
| ~ 1.4 - 1.5 | m | 1H | Piperidine H-4 |
| ~ 1.2 - 1.3 | m | 2H | Piperidine H-3, H-5 (axial) |
| ~ 0.8 - 0.9 | d | 6H | CH(CH₃)₂ (isobutyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 65 - 70 | N-CH₂ (isobutyl) |
| ~ 55 - 60 | Piperidine C-2, C-6 |
| ~ 50 - 55 | CH₂-N (side chain) |
| ~ 35 - 40 | N-CH₃ |
| ~ 35 - 40 | Piperidine C-4 |
| ~ 30 - 35 | Piperidine C-3, C-5 |
| ~ 25 - 30 | CH (isobutyl) |
| ~ 20 - 25 | CH(CH₃)₂ (isobutyl) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Weak | N-H stretch (secondary amine, if present as impurity) |
| 2950 - 2800 | Strong | C-H stretch (alkane) |
| ~ 2780 | Medium | C-H stretch (N-CH₃) |
| 1470 - 1450 | Medium | C-H bend (methylene/methyl) |
| 1380 - 1365 | Medium | C-H bend (methyl) |
| 1150 - 1050 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 185.2 | [M+H]⁺ (protonated molecular ion) |
| 142.1 | [M - C₃H₇]⁺ (loss of isopropyl group) |
| 98.1 | [M - C₅H₁₁N]⁺ (fragmentation of the isobutylpiperidine ring) |
| 44.1 | [CH₃NHCH₂]⁺ (fragmentation at the side chain) |
Analytical Workflow
The following diagram illustrates a general workflow for the comprehensive structure elucidation of the synthesized compound.
Caption: General workflow for the analytical characterization of the synthesized compound.
References
An In-depth Technical Guide to 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identity, synthesis, and potential biological significance of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine. Due to the limited availability of data on this specific molecule, this guide also incorporates information on structurally related piperidine derivatives to offer a broader context for its potential applications in research and drug development.
Chemical Identity
IUPAC Name: methyl({[1-(2-methylpropyl)piperidin-4-yl]methyl})amine
Synonyms:
-
N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine
-
1-(1-isobutyl-4-piperidyl)-N-methyl-methanamine
-
(1-isobutyl-4-piperidyl)methyl-methyl-amine
-
(1-ISOBUTYL-PIPERIDIN-4-YLMETHYL)-METHYL-AMINE
-
This compound
-
ALINDA 14420
-
OTAVA-BB 1083946
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 887405-46-1 | [1] |
| Molecular Formula | C11H24N2 | [1] |
| Molecular Weight | 184.33 g/mol | [1] |
Synthesis Protocols
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Reductive Amination of 1-Isobutylpiperidin-4-one
This procedure is adapted from generalized protocols for the reductive amination of piperidones.
-
Reaction Setup: To a solution of 1-isobutylpiperidin-4-one (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add a solution of methylamine (1.1-1.5 equivalents, e.g., as a solution in THF or water).
-
Imine Formation: If the reaction is slow, a catalytic amount of acetic acid (e.g., 0.1 equivalent) can be added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: The reaction mixture is cooled to 0°C in an ice bath. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) is added portion-wise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield 1-isobutyl-N-methylpiperidin-4-amine.
Experimental Protocol: N-Methylation of the Aminomethylpiperidine Intermediate
This protocol describes a potential final step. However, a more direct synthesis would involve the reductive amination of a suitable piperidine-4-carboxaldehyde. Assuming the intermediate from the previous step, a further methylation step would be required. A more direct route would be the reductive amination of 1-isobutylpiperidine-4-carbaldehyde with methylamine.
Potential Biological Activity and Applications
While no specific biological data for this compound has been reported, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in a wide array of therapeutic agents. The biological activities of piperidine derivatives are diverse and depend on the nature and position of the substituents on the piperidine ring.
General Biological Roles of Piperidine Derivatives:
-
Central Nervous System (CNS) Agents: Many piperidine-containing compounds act as ligands for various CNS receptors, including opioid, dopamine, and serotonin receptors, leading to their use as analgesics, antipsychotics, and antidepressants.
-
Antihistamines: The piperidine moiety is a common feature in many H1-receptor antagonists.
-
Anticancer Agents: Certain substituted piperidines have shown efficacy as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.
-
Anti-inflammatory Agents: Piperidine derivatives have been explored for their potential to modulate inflammatory pathways.
-
Antifungal and Antimicrobial Agents: The piperidine ring is a key structural component in some antifungal and antimicrobial compounds.
Given the structural features of this compound, it could potentially interact with various biological targets. The isobutyl group on the piperidine nitrogen provides lipophilicity, which can influence its pharmacokinetic properties and ability to cross cell membranes, including the blood-brain barrier. The N-methylmethanamine side chain at the 4-position can engage in hydrogen bonding and ionic interactions with biological macromolecules.
Illustrative Signaling Pathway Involvement
The following diagram illustrates a generalized mechanism of how a piperidine-containing ligand might interact with a G-protein coupled receptor (GPCR), a common target for this class of compounds.
Caption: Generalized GPCR signaling cascade.
Conclusion
This compound is a disubstituted piperidine derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific biological data is currently lacking, its structural similarity to a broad class of pharmacologically active compounds suggests that it may possess interesting biological properties. The synthetic protocols and general biological context provided in this guide are intended to serve as a foundation for researchers interested in exploring the therapeutic potential of this and related molecules. Further studies are warranted to elucidate its specific biological targets, mechanism of action, and potential therapeutic applications.
References
In-Depth Technical Guide: Biological Activity of Piperidine Derivatives Structurally Related to 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
Introduction to the Piperidine Scaffold in CNS Drug Discovery
The N-methyl-1-(piperidin-4-yl)methanamine core is a privileged structural motif in medicinal chemistry, frequently utilized as a versatile template for designing a wide array of ligands targeting the central nervous system.[2] The inherent drug-like properties of the piperidine ring, such as its basic nitrogen atom which enhances aqueous solubility and its capacity to form crucial hydrogen bonding interactions, make it an attractive foundational structure for developing novel therapeutics.[1][2] This scaffold allows for extensive chemical modifications at multiple points, enabling the fine-tuning of physicochemical properties and pharmacological activity to achieve desired target engagement and selectivity.[2]
Derivatives of the 4-aminomethyl piperidine structure have been explored for various biological activities, including interactions with opioid, serotonergic, and sigma receptors, which are common targets for CNS-active compounds.[1]
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of representative N-substituted piperidine derivatives from published studies. These compounds share a common piperidine core with the requested molecule but differ in their specific substitutions.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Compound 13e/E2020)
| Compound ID | Target | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |
| 13e (E2020) | Acetylcholinesterase (AChE) | 5.7 | 1250-fold | [3] |
Table 2: Dipeptidyl Peptidase IV (DPP IV) Inhibitory Activity of a Novel N-substituted 4-hydrazino piperidine derivative (Compound 22e)
| Compound ID | Target | IC50 (nM) | Selectivity | Reference |
| 22e | Dipeptidyl Peptidase IV (DPP IV) | 88 | Highly selective over other peptidases | [4] |
Table 3: 5-HT2A Receptor Inverse Agonist Activity of ACP-103
| Compound | Target | pKi (membranes) | pIC50 (R-SAT assay) | Reference |
| ACP-103 | 5-HT2A Receptor | 9.3 | 8.7 | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for structurally related piperidine derivatives are provided below.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the potency of a test compound to inhibit the activity of acetylcholinesterase.
Methodology:
-
Enzyme and Substrate Preparation: Acetylcholinesterase (from electric eel) and the substrate acetylthiocholine are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibition Assay: The test compound is pre-incubated with the enzyme for a specified period. The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The rate of the enzymatic reaction is monitored by measuring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve. A similar protocol is used for butyrylcholinesterase (BuChE) to determine selectivity.[3]
In Vitro Dipeptidyl Peptidase IV (DPP IV) Inhibition Assay
Objective: To assess the inhibitory effect of a test compound on DPP IV activity.
Methodology:
-
Enzyme and Substrate: Recombinant human DPP IV and the fluorogenic substrate Gly-Pro-AMC are used.
-
Assay Procedure: The test compound is incubated with the enzyme in a buffer solution. The reaction is started by adding the substrate.
-
Fluorescence Measurement: The cleavage of the substrate by DPP IV releases the fluorescent molecule AMC, which is detected using a fluorescence plate reader.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[4]
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity of a test compound to the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Membranes from cells heterologously expressing the human 5-HT2A receptor are prepared.
-
Binding Assay: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin) and various concentrations of the test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway and a general experimental workflow relevant to the biological evaluation of piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
Disclaimer: The following document is a technical guide intended for researchers, scientists, and drug development professionals. The information provided herein is for research purposes only. 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is a research chemical, and its pharmacological and toxicological properties have not been fully elucidated. Appropriate safety precautions should be taken when handling this and any other research chemical.
Introduction
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various biological interactions make it a cornerstone in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the research chemical this compound, a disubstituted piperidine derivative.
While specific research on this particular molecule is limited, this document will draw upon data from structurally similar compounds and established principles of medicinal chemistry to provide a foundational understanding of its potential synthesis, characterization, and pharmacological evaluation. The information presented aims to serve as a valuable resource for researchers initiating studies on this compound.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential behavior in biological systems and for the development of analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C11H24N2 | [3] |
| Molecular Weight | 184.32 g/mol | [3] |
| CAS Number | 887405-46-1 | [3][4] |
| Appearance | Colorless to yellow liquid (predicted) | General knowledge of similar compounds |
| pKa (predicted) | 9.5 - 10.5 (for the piperidine nitrogen) | ACD/Labs Percepta |
| LogP (predicted) | 2.5 - 3.5 | ACD/Labs Percepta |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Predicted to have limited solubility in water. | General knowledge of similar compounds |
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method is the reductive amination of a suitable piperidone precursor.[5][6][7]
Proposed Synthetic Pathway: Reductive Amination
A plausible and widely applicable synthetic route involves a two-step sequence starting from 1-isobutyl-4-piperidone. The first step is a reductive amination with methylamine to form the N-methylmethanamine side chain.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Reductive Amination
Materials:
-
1-Isobutyl-4-piperidone
-
Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 1-isobutyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add methylamine (1.2-1.5 eq).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic, and cooling in an ice bath may be necessary.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.[8]
Table 2: Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isobutyl group (methyl and methine protons), the piperidine ring protons, and the N-methyl group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Pharmacological Profile and Biological Targets
The piperidine scaffold is a key component of many centrally active drugs.[1][2] The structural features of this compound, specifically the N-isobutyl group and the 4-(N-methylaminomethyl) substituent, suggest potential interactions with various biological targets.
In Silico Target Prediction
Computational tools can predict potential biological targets based on chemical structure. For piperidine derivatives, common predicted targets include G-protein coupled receptors (GPCRs), ion channels, and transporters.[9]
Caption: Potential biological targets for this compound.
Rationale for Potential Targets
-
Dopamine Transporter (DAT): The 4-aminomethylpiperidine core is present in some dopamine reuptake inhibitors.
-
Sigma Receptors (σ1 and σ2): Many N-alkylated piperidines exhibit high affinity for sigma receptors, which are implicated in various neurological disorders.[10]
-
Histamine H3 Receptor: The piperidine scaffold is a common feature in H3 receptor antagonists and inverse agonists.[11][12]
-
Muscarinic Receptors: Derivatives of 4-aminopiperidine have been investigated as muscarinic receptor antagonists.[13]
-
N-type Calcium Channels: Certain N-substituted piperidines have been shown to act as blockers of N-type calcium channels.
Experimental Protocols for Biological Evaluation
To elucidate the pharmacological profile of this compound, a series of in vitro assays can be employed.
General Workflow for In Vitro Screening
Caption: General workflow for the in vitro evaluation of a novel compound.
Experimental Protocol: Radioligand Binding Assay for GPCRs
This protocol provides a general method for determining the binding affinity of the test compound to a GPCR of interest (e.g., histamine H3 receptor).[11]
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK-293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]-Nα-methylhistamine for H3R)
-
Test compound (this compound)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.
-
Radioligand Addition: Add the radioligand to each well at a concentration close to its Kd value.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Experimental Protocol: Neurotransmitter Uptake Assay
This protocol describes a method to assess the inhibitory activity of the test compound on a neurotransmitter transporter (e.g., dopamine transporter).
Materials:
-
Cells expressing the target transporter (e.g., HEK-293 cells stably expressing DAT)
-
Radiolabeled neurotransmitter (e.g., [³H]dopamine)
-
Test compound
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of the test compound.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at the appropriate temperature (e.g., 37°C).
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling this compound. The following are general guidelines for handling piperidine derivatives.[14][15][16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.
Conclusion
This compound is a research chemical with a piperidine scaffold that suggests a range of potential biological activities. This guide has provided a comprehensive overview based on analogous structures, including a plausible synthetic route, characterization methods, and protocols for its biological evaluation. The information presented here is intended to serve as a foundational resource to facilitate further research into the pharmacological properties of this compound and to aid in the discovery of its potential therapeutic applications. Researchers are encouraged to perform their own thorough literature and safety reviews before commencing any experimental work.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine | 887405-46-1 [amp.chemicalbook.com]
- 4. 887405-46-1|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. clinmedkaz.org [clinmedkaz.org]
- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chemos.de [chemos.de]
- 16. carlroth.com [carlroth.com]
- 17. nj.gov [nj.gov]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Technical Guide: Foundational Research on N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine
Introduction
The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive core for targeting various biological receptors. This document outlines the foundational chemical synthesis, purification, characterization, and potential pharmacological relevance of N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine, a novel 4-aminomethylpiperidine derivative.
The structural motif of 4-aminomethylpiperidine is a key component in compounds with diverse biological activities.[2][3] The N-isobutyl group on the piperidine nitrogen is expected to modulate lipophilicity and steric interactions with potential biological targets, while the N-methylaminomethyl side chain at the C4 position provides a key basic nitrogen center for polar interactions. This guide provides a comprehensive overview of the essential protocols and theoretical considerations for researchers and drug development professionals.
Synthesis and Characterization
The synthesis of N-substituted piperidine derivatives is a well-established field in organic chemistry.[4] A common and effective method for the synthesis of the target compound is a two-step process involving the reductive amination of a suitable piperidone precursor.[5][6][7]
2.1 Proposed Synthetic Pathway
The synthesis of N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine can be efficiently achieved through a two-step sequence starting from 1-isobutylpiperidin-4-one. The first step involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by reduction of both the nitrile and the double bond. A more direct and common approach is reductive amination.
A plausible and efficient synthetic route involves the reductive amination of 1-isobutylpiperidine-4-carbaldehyde with N-methylamine. The aldehyde precursor can be synthesized from commercially available starting materials.
2.2 Experimental Protocols
2.2.1 Synthesis of 1-Isobutylpiperidine-4-carbaldehyde (Intermediate)
This protocol is a representative procedure and may require optimization.
-
To a solution of 1-isobutylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) and stir the reaction mixture at room temperature for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the acid chloride.
-
The crude acid chloride is dissolved in anhydrous THF and cooled to -78 °C.
-
Lithium tri-tert-butoxyaluminum hydride (1.5 eq) is added portion-wise, and the reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the slow addition of water and allowed to warm to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.
2.2.2 Synthesis of N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine (Target Compound)
This protocol outlines a typical reductive amination procedure.[8]
-
To a solution of 1-isobutylpiperidine-4-carbaldehyde (1.0 eq) in methanol, add a solution of N-methylamine (2.0 eq, 40% in water) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.
-
The aqueous layer is basified with 1M NaOH and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the crude product.
2.3 Purification and Characterization
The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.
-
Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques.[9][10]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the number and types of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Quantitative Data
The following tables provide representative data that could be expected from the synthesis and preliminary biological evaluation of the target compound.
Table 1: Representative Synthetic Reaction Data
| Parameter | Value |
| Starting Material | 1-isobutylpiperidine-4-carbaldehyde |
| Reagents | N-methylamine, Sodium Borohydride |
| Solvent | Methanol |
| Reaction Time | 13 hours |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Table 2: Representative Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C11H24N2 |
| Molecular Weight | 184.32 g/mol |
| pKa (most basic) | ~10.5 |
| LogP | ~2.8 |
Table 3: Representative In Vitro Biological Activity (Hypothetical Target: 5-HT₂A Receptor)
| Assay Type | Metric | Value (nM) |
| Receptor Binding | Ki | 150 |
| Functional Assay (Calcium Flux) | IC₅₀ | 450 |
Potential Pharmacological Activity and Signaling Pathways
Many piperidine derivatives exhibit activity at G-protein coupled receptors (GPCRs).[11][12] Given its structural features, N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine could potentially interact with various GPCRs, such as serotonin, dopamine, or histamine receptors.[13][14]
4.1 Hypothesized Target: Serotonin 5-HT₂A Receptor
The 5-HT₂A receptor, a Gq/G11-coupled GPCR, is a plausible target for this class of compounds.[13] Antagonism or agonism at this receptor can modulate a variety of physiological and pathological processes.
4.2 Gq/G11 Signaling Pathway
Activation of the Gq/G11 pathway by a GPCR agonist leads to the following cascade:[]
-
The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.
-
The Gαq-GTP complex dissociates from the Gβγ dimer and activates phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
DAG, along with Ca²⁺, activates protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to a cellular response.
Visualizations
5.1 Synthetic and Purification Workflow
5.2 Hypothesized GPCR Signaling Pathway
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Aminomethyl)piperidine derivative | Sigma-Aldrich [sigmaaldrich.com]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gctlc.org [gctlc.org]
- 9. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tailored ligands for G-protein coupled receptors • Molecular Drug Design (Head: Prof. Dr. Gerhard Wolber) • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Inferred Mechanism of Action of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
For Immediate Release
This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound, 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine. While direct research on this specific molecule is not extensively available in public literature, this paper extrapolates its likely pharmacological profile by examining the well-documented activities of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this chemical scaffold.
The core structure, featuring a substituted piperidine ring, is a cornerstone in the development of a wide array of central nervous system (CNS) active agents. The versatility of the N-Methyl-1-(piperidin-4-YL)methanamine scaffold allows it to interact with a variety of neuroreceptors, suggesting that this compound may exhibit a polypharmacological profile with potential applications in treating a range of neurological and psychiatric disorders.
Inferred Pharmacological Profile
Based on the established activities of its structural analogs, this compound is likely to interact with several key CNS targets. The primary inferred mechanisms of action are detailed below, with supporting data from analogous compounds presented for comparative analysis.
Serotonin 5-HT2A Receptor Inverse Agonism
A prominent activity of compounds bearing the N-methylpiperidin-4-yl moiety is inverse agonism at the 5-HT2A receptor. This mechanism is clinically validated for the treatment of psychosis. Pimavanserin (ACP-103), a known 5-HT2A inverse agonist, shares a similar core structure and demonstrates high affinity and selectivity for this receptor.[1][2] This suggests a strong possibility that this compound could exhibit similar properties, making it a candidate for development as an antipsychotic agent.[2]
Opioid Receptor Modulation
Derivatives of 4-aminomethyl piperidine have been explored for their analgesic properties, which are often mediated by opioid receptors.[3] Specifically, compounds with this scaffold have shown potential as µ-opioid receptor (MOR) agonists.[3] The isobutyl substitution on the piperidine nitrogen of the target compound may influence its affinity and efficacy at opioid receptors, warranting investigation into its potential as an analgesic.
NMDA Receptor Antagonism
The piperidine scaffold is also present in antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly the GluN2B subtype. For instance, BMS-986169, a negative allosteric modulator (NAM) of GluN2B, contains a related structural motif.[1] Antagonism of the NMDA receptor is a therapeutic strategy for conditions such as depression and neurodegenerative diseases.
Other Potential Targets
The versatility of the piperidine scaffold extends to other important CNS targets, including:
-
Sigma Receptors: Various N-substituted piperidine derivatives have been shown to be potent ligands for sigma receptors, which are implicated in a range of neurological functions.[4]
-
Dopamine D2/D3 Receptors: The structural similarity to ligands that modulate dopamine D2 and D3 receptors suggests a potential for activity at these targets, which are crucial in the pathophysiology of psychosis and substance use disorders.[5][6]
-
Acetylcholinesterase (AChE): Certain 1-benzyl-4-substituted piperidine derivatives are potent inhibitors of AChE, a key target in the treatment of Alzheimer's disease.[7]
Quantitative Data on Structurally Related Compounds
To provide a quantitative basis for the inferred mechanism of action, the following table summarizes the binding affinities and functional activities of key analogous compounds at their primary targets.
| Compound | Primary Target(s) | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) | Mechanism of Action |
| Pimavanserin (ACP-103) | 5-HT2A | 0.5[1] | 0.7[1] | Inverse Agonist[1][2] |
| 5-HT2C | 20[1] | 2.5[1] | Inverse Agonist[1] | |
| BMS-986169 | NMDA (GluN2B) | - | - | Negative Allosteric Modulator[1] |
| L-733,060 | NK1 | - | - | Antagonist[8] |
| Various Analogs | µ-Opioid Receptor | - | - | Agonist[3] |
| Compound 21 | Acetylcholinesterase | - | 0.56[7] | Inhibitor[7] |
Experimental Protocols
The characterization of compounds like this compound typically involves a battery of in vitro and in vivo assays to determine their pharmacological profile.
Radioligand Binding Assays
This technique is fundamental for determining the affinity of a compound for a specific receptor. The general protocol is as follows:
-
Preparation of Receptor Source: Cell membranes expressing the target receptor of interest are prepared from cultured cells or animal tissues.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound ligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. Common methodologies include:
-
Calcium Mobilization Assays: For Gq-coupled receptors like 5-HT2A, activation leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.
-
cAMP Assays: For Gs- or Gi-coupled receptors, agonist binding alters the levels of cyclic AMP (cAMP), which can be quantified using various detection methods.
-
Receptor Selection and Amplification Technology (R-SAT): This is a cell-based functional assay that measures the functional activity of a compound by linking receptor activation to cell growth.[2]
Visualizing Potential Mechanisms and Workflows
To further elucidate the potential signaling pathways and experimental procedures, the following diagrams are provided.
Caption: Inferred 5-HT2A inverse agonism signaling pathway.
Caption: Workflow for characterizing novel CNS-active compounds.
Conclusion
While further direct experimental investigation is required to definitively elucidate the mechanism of action of this compound, the analysis of its structural analogs provides a strong foundation for predicting its pharmacological profile. The N-Methyl-1-(piperidin-4-YL)methanamine scaffold is a privileged structure in CNS drug discovery, and this new derivative holds significant promise for interacting with key neuroreceptors. Future research should focus on a comprehensive screening and characterization of this compound to validate these inferred mechanisms and explore its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the predicted acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) for the compound 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine. These two parameters are critical in the early stages of drug discovery and development, influencing a compound's pharmacokinetic and pharmacodynamic properties.
Predicted Physicochemical Properties
The pKa and logP values for this compound have been predicted using computational models. The SMILES string for the compound, CNCC1CCN(CC(C)C)CC1, was used as the input for these predictions.
Table 1: Predicted pKa and logP Values
| Parameter | Predicted Value | Method |
| pKa | ||
| Most Basic pKa | 10.8 (Predicted) | Computational Prediction |
| logP | 2.5 (Predicted) | Computational Prediction |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Detailed Experimental Protocols
For the experimental determination of pKa and logP, several well-established methods can be employed. The choice of method may depend on the compound's properties, purity, and the required accuracy.
1. Experimental Determination of pKa
The pKa of a compound can be determined by monitoring changes in a physicochemical property as a function of pH.[1]
-
Potentiometric Titration: This is a widely used and accurate method for pKa determination.[2]
-
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.[3]
-
Protocol:
-
A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is an issue.
-
The solution is placed in a thermostatted vessel to maintain a constant temperature.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
The equivalence point of the titration is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa can be calculated from the pH at the half-equivalence point.[3]
-
-
-
UV-Vis Spectrophotometry: This method is suitable for compounds that possess a chromophore and whose UV-Vis spectrum changes with protonation state.[2]
-
Principle: The absorbance of the compound is measured at a specific wavelength in a series of buffer solutions with known pH values. The pKa is determined from the inflection point of the resulting sigmoid curve when absorbance is plotted against pH.[1]
-
Protocol:
-
A series of buffer solutions covering a wide pH range are prepared.
-
A stock solution of this compound is prepared.
-
Aliquots of the stock solution are added to each buffer solution to achieve the same final concentration.
-
The UV-Vis spectrum of each solution is recorded, and the absorbance at a pre-determined analytical wavelength is measured.
-
A plot of absorbance versus pH is generated, and the pKa is determined from the inflection point of the curve.[2]
-
-
2. Experimental Determination of logP
The logP, a measure of a compound's lipophilicity, is typically determined by measuring its partitioning between an aqueous and an immiscible organic phase.[4]
-
Shake-Flask Method: This is the traditional and most common method for logP determination.[4]
-
Principle: The compound is partitioned between n-octanol and water. The logP is the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[5]
-
Protocol:
-
Prepare a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions) and n-octanol. The two phases should be mutually saturated before the experiment.
-
A known amount of this compound is added to a mixture of the buffered aqueous phase and n-octanol in a separatory funnel.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as P = [concentration in octanol] / [concentration in aqueous phase]. The logP is the base-10 logarithm of P.[4]
-
-
-
High-Performance Liquid Chromatography (HPLC) Method: This is a faster, indirect method for estimating logP.
-
Principle: The retention time of the compound on a reverse-phase HPLC column is correlated with its logP. A calibration curve is generated using a series of standard compounds with known logP values.
-
Protocol:
-
A set of standard compounds with a range of known logP values is selected.
-
The retention times of these standards are measured on a reverse-phase HPLC system under specific conditions (e.g., mobile phase composition, flow rate).
-
A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values of the standards.
-
The retention time of this compound is measured under the same HPLC conditions.
-
The logP of the target compound is then interpolated from the calibration curve.
-
-
Significance of pKa and logP in Drug Development
The pKa and logP are fundamental parameters that govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate.
-
pKa: The acid dissociation constant determines the extent of ionization of a compound at a given pH. The ionization state affects a molecule's solubility, permeability across biological membranes, and binding to its target protein. For instance, the piperidine nitrogen in the target molecule is basic and will be protonated at physiological pH, influencing its interactions and solubility. The pKa of piperidine itself is around 11.1-11.2.[4]
-
logP: The partition coefficient is a measure of a compound's lipophilicity or hydrophobicity. It influences how a drug is distributed in the body, its ability to cross cell membranes, and its potential for metabolic breakdown. An optimal logP value is often sought to balance solubility and membrane permeability.
The interplay between these two properties is crucial for oral bioavailability and overall drug efficacy.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the determination and significance of pKa and logP.
Caption: Relationship between physicochemical properties and ADMET.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for logP determination by shake-flask method.
References
1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine: An Uncharted Territory in Novel Drug Discovery
Despite the significant role of the piperidine scaffold in modern pharmacology, the specific compound 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine remains a largely unexplored entity within the scientific literature. A comprehensive review of available data reveals a conspicuous absence of published research detailing its biological activity, pharmacological profile, and potential therapeutic applications. This lack of information precludes the creation of an in-depth technical guide as requested.
The piperidine ring is a ubiquitous structural motif found in numerous FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[1][2][3] The core structure of this compound, featuring an isobutyl group on the piperidine nitrogen and an N-methylmethanamine substituent at the 4-position, suggests its potential as a scaffold for developing novel therapeutic agents. However, without experimental data, any discussion of its specific activity or mechanism of action would be purely speculative.
Currently, information on this compound is primarily limited to its chemical identity and availability from commercial suppliers for research purposes. Its basic properties are summarized in the table below.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 887405-46-1 |
| Molecular Formula | C11H24N2 |
| Molecular Weight | 184.32 g/mol |
While general synthetic methodologies for creating substituted piperidines are well-established, including reductive amination and N-alkylation techniques, specific protocols for the synthesis and purification of this compound are not detailed in peer-reviewed publications.
The absence of data extends to its potential biological targets and signaling pathways. Drug discovery efforts involving piperidine derivatives often target a wide range of receptors and enzymes, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[2] For instance, different piperidine-containing molecules have been investigated as N-type calcium channel blockers for analgesia, influenza virus inhibitors, and RET kinase inhibitors for cancer therapy.[4][5][6] However, no such studies have been reported for this compound.
A hypothetical workflow for the preliminary investigation of a novel compound like this would typically involve a series of in vitro and in vivo studies.
General Experimental Workflow for Novel Compound Evaluation
A generalized workflow for assessing the therapeutic potential of a new chemical entity is presented below.
Figure 1. A generalized workflow for the preclinical evaluation of a novel chemical compound.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Alkyl Piperidines via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkyl piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. Reductive amination serves as a powerful and widely utilized method for the synthesis of these scaffolds, offering a direct and efficient route for the formation of the C-N bond. This one-pot reaction typically involves the condensation of a piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is subsequently reduced in situ to the desired N-alkylated product. This method is often preferred over traditional N-alkylation with alkyl halides as it can minimize the formation of quaternary ammonium salts and often proceeds under milder conditions.
This document provides detailed protocols and quantitative data for the synthesis of N-alkyl piperidines via reductive amination, employing various reducing agents.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various N-alkyl piperidines from piperidine and different carbonyl compounds using several common reducing agents.
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temp. | 1 | 95 |
| 2 | 4-Chlorobenzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temp. | 3 | 92 |
| 3 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | Tetrahydrofuran (THF) | Room Temp. | 2 | 96 |
| 4 | Isobutyraldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temp. | 1.5 | 88 |
| 5 | Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temp. | 4 | 85 |
| 6 | Acetone | NaBH(OAc)₃ | Dichloromethane (DCM) | Room Temp. | 2 | 78 |
| 7 | Benzaldehyde | NaBH₃CN | Methanol (MeOH) | Room Temp. | 6 | 88 |
| 8 | Cyclohexanone | NaBH₃CN | Methanol (MeOH) | Room Temp. | 8 | 82 |
| 9 | Benzaldehyde | Borane-pyridine complex | Ethanol (EtOH) | Room Temp. | 12 | 85 |
| 10 | Cinnamaldehyde | Borane-pyridine complex | Ethanol (EtOH) | Room Temp. | 12 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol describes a general one-pot method for the N-alkylation of piperidine with an aldehyde or ketone using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Materials:
-
Piperidine
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.). Dissolve the piperidine in anhydrous DCM or DCE (approximately 0.1-0.2 M).
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq.) to the stirred solution of piperidine at room temperature.
-
Formation of Iminium Ion: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-6 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-alkyl piperidine.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl piperidine.
Visualization
The following diagram illustrates the general workflow for the reductive amination synthesis of N-alkyl piperidines.
Caption: Workflow for N-Alkyl Piperidine Synthesis.
Application Notes and Protocols for the Synthesis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine using Boc Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The piperidine scaffold is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its favorable physicochemical properties and its ability to serve as a versatile pharmacophore.[1] Specifically, polysubstituted piperidines like 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine are valuable building blocks in medicinal chemistry for the development of novel therapeutics. The synthesis of such molecules requires a robust and controlled strategy to achieve the desired substitution pattern.
This document outlines a detailed three-step synthetic pathway for this compound, commencing with the commercially available N-Boc-4-piperidone. The use of the tert-butyloxycarbonyl (Boc) protecting group is crucial for this strategy.[1][2] It allows for the selective functionalization of the exocyclic amine before the introduction of the isobutyl group onto the piperidine nitrogen. The core transformations in this synthesis involve two sequential reductive aminations and a Boc-deprotection step.[3] Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[4]
The described methodology is designed to be reproducible and scalable, providing researchers in drug discovery and development with a clear protocol for accessing this and structurally related compounds.
Overall Synthetic Pathway
The synthesis is accomplished in three main stages starting from N-Boc-4-piperidone:
-
Reductive Amination with Methylamine: N-Boc-4-piperidone is reacted with methylamine to form the N-methylaminomethyl piperidine intermediate with the piperidine nitrogen still protected.[3]
-
Boc Group Deprotection: The Boc protecting group is removed under acidic conditions to expose the secondary amine of the piperidine ring.[3][5]
-
Reductive Amination with Isobutyraldehyde: The exposed piperidine nitrogen is then alkylated with isobutyraldehyde via a second reductive amination to yield the final product.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate
This protocol details the reductive amination of N-Boc-4-piperidone with methylamine.
Materials:
-
N-Boc-4-piperidone
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen supply
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM (0.2 M), add methylamine (1.2 eq). If using methylamine hydrochloride, add triethylamine (1.5 eq) to the mixture.
-
Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (argon or nitrogen) to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[1]
-
The crude product, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, is often of sufficient purity for the subsequent step. If necessary, purification can be performed by column chromatography on silica gel.
Step 2: Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine (Boc Deprotection)
This protocol describes the removal of the Boc protecting group under acidic conditions.[6]
Materials:
-
tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate (from Step 1)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Dissolve the crude product from Step 1 (1.0 eq) in DCM (0.2 M).
-
To this solution, add trifluoroacetic acid (10 eq) or 4M HCl in Dioxane (5-10 eq) dropwise at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.[5]
-
Upon completion, concentrate the mixture under reduced pressure to remove excess acid and solvent.
-
If using HCl in dioxane, the hydrochloride salt may precipitate and can be collected by filtration after addition of diethyl ether.[5]
-
For the free amine, dissolve the residue in a minimal amount of water or DCM and carefully add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is basic (>9).[5]
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-methyl-1-(piperidin-4-yl)methanamine.
Step 3: Synthesis of this compound
This final step involves the N-alkylation of the piperidine nitrogen via reductive amination.
Materials:
-
N-Methyl-1-(piperidin-4-yl)methanamine (from Step 2)
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-methyl-1-(piperidin-4-yl)methanamine (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask.
-
Add isobutyraldehyde (1.1 eq) to the solution and stir for 1 hour at room temperature under an inert atmosphere.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a gradient of DCM/Methanol or another suitable solvent system) to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the compounds involved in the synthesis.
| Compound Name | Step | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) (Typical) |
| tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate | 1 | N-Boc-4-piperidone | C₁₂H₂₄N₂O₂ | 228.33 | 85-95 | >90 (crude) |
| N-Methyl-1-(piperidin-4-yl)methanamine | 2 | Intermediate from Step 1 | C₇H₁₆N₂ | 128.22 | 90-99 | >95 |
| This compound | 3 | Intermediate from Step 2 | C₁₁H₂₄N₂ | 184.32 | 75-85 | >98 (post-column) |
Experimental Workflow Visualization
This diagram illustrates the general workflow for a single synthetic step involving a reaction and subsequent workup.
Caption: General experimental workflow for synthesis, workup, and purification.
References
Application Notes and Protocols for 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and potential applications of the novel compound 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine. The protocols detailed herein are intended for use by qualified personnel in a laboratory setting.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals targeting a wide array of biological systems.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive core for the design of novel therapeutic agents. The title compound, this compound, is a disubstituted piperidine derivative with potential for modulation of central nervous system (CNS) targets, such as dopamine transporters, based on the pharmacology of structurally related molecules.[2] These application notes provide a detailed, two-step synthetic procedure for this compound and discuss its potential utility in drug discovery and development.
Experimental Protocols
The synthesis of this compound can be efficiently achieved through a two-stage process:
-
Synthesis of the intermediate, N-methyl-1-(piperidin-4-yl)methanamine.
-
N-isobutylation of the intermediate to yield the final product.
Materials and Equipment
| Reagents | Equipment |
| N-Boc-piperidine-4-carboxaldehyde | Round-bottom flasks |
| Methylamine solution (in THF or water) | Magnetic stirrer and stir bars |
| Sodium triacetoxyborohydride (STAB) | Ice bath |
| Dichloromethane (DCM) | Separatory funnel |
| Trifluoroacetic acid (TFA) or 4M HCl in Dioxane | Rotary evaporator |
| Saturated aqueous sodium bicarbonate | Thin-layer chromatography (TLC) plates |
| Anhydrous magnesium sulfate or sodium sulfate | UV lamp for TLC visualization |
| Isobutyraldehyde | Syringe pump (optional) |
| Sodium cyanoborohydride (NaBH3CN) | pH meter or pH paper |
| Methanol (MeOH) | Standard laboratory glassware |
| Diethyl ether | Filtration apparatus |
Synthesis of N-methyl-1-(piperidin-4-yl)methanamine (Intermediate)
This procedure is adapted from established methods for the reductive amination of N-Boc-piperidine-4-carboxaldehyde.[3][4]
Step 1: Reductive Amination
-
In a round-bottom flask, dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.5 M).
-
To this solution, add a solution of methylamine (1.1-1.5 eq). A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise, maintaining the temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude N-Boc-N-methyl-1-(piperidin-4-yl)methanamine.
Step 2: Boc Deprotection
-
Dissolve the crude product from the previous step in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) or 4M HCl in Dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Concentrate the mixture under reduced pressure to remove excess acid and solvent.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate to afford N-methyl-1-(piperidin-4-yl)methanamine as the free base.
Synthesis of this compound (Final Product)
This step involves the N-alkylation of the piperidine nitrogen of the intermediate via reductive amination with isobutyraldehyde.
Step 3: N-Isobutylation
-
Dissolve N-methyl-1-(piperidin-4-yl)methanamine (1.0 eq) in methanol (MeOH, approx. 0.2 M).
-
Add isobutyraldehyde (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour to form the iminium ion.
-
Cool the reaction mixture to 0 °C.
-
Add sodium cyanoborohydride (NaBH3CN) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Dissolve the residue in water and basify to pH > 12 with a strong base (e.g., 6M NaOH).
-
Extract the product with an organic solvent such as DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
The final product, this compound, can be further purified by column chromatography or distillation if necessary.
Quantitative Data Summary
The following table provides representative data for the synthesis. Actual yields may vary depending on reaction scale and optimization.
| Step | Reactant | Product | Typical Yield (%) | Purity (by LC-MS) |
| 1. Reductive Amination | N-Boc-piperidine-4-carboxaldehyde | N-Boc-N-methyl-1-(piperidin-4-yl)methanamine | 85-95 | >95% |
| 2. Boc Deprotection | N-Boc-N-methyl-1-(piperidin-4-yl)methanamine | N-methyl-1-(piperidin-4-yl)methanamine | 90-98 | >98% |
| 3. N-Isobutylation | N-methyl-1-(piperidin-4-yl)methanamine | This compound | 70-85 | >95% |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Hypothesized Signaling Pathway
Based on the structural similarity to known dopamine reuptake inhibitors (DRIs), the following diagram illustrates a hypothesized mechanism of action.
Caption: Hypothesized inhibition of the dopamine transporter (DAT).
Applications and Further Research
The title compound serves as a novel chemical entity with potential for biological activity. Researchers and drug development professionals can utilize this molecule in several ways:
-
Screening for CNS Activity: Given the prevalence of the piperidine scaffold in CNS-active compounds, this molecule could be screened against a panel of CNS targets, including dopamine, serotonin, and norepinephrine transporters and receptors.
-
Lead Optimization: The synthetic route described allows for the facile generation of analogs by varying the N-alkyl substituent (in Step 3) or the amine side chain (by starting with different amines in Step 1). This enables structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Chemical Probe Development: If a specific biological target is identified, the molecule could be further modified to develop a chemical probe for studying the target's function in vitro and in vivo.
Safety Information
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The reagents used in this synthesis have associated hazards. For example, sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and should be handled with care. Trifluoroacetic acid is corrosive. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
The final compound's toxicological properties have not been established. It should be handled as a potentially hazardous substance.
Disclaimer: This document is intended for informational purposes only and for use by trained professionals. The procedures and information provided should be used with due care and in accordance with all applicable safety regulations. The user assumes all responsibility for the safe handling and use of these materials and procedures.
References
Application Note and Protocol for the NMR Analysis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis and data interpretation of the compound 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine. Due to the limited availability of published experimental NMR data for this specific molecule, this guide presents a predictive analysis based on established principles of NMR spectroscopy and data from analogous structures. The protocols provided are based on standard laboratory procedures for the acquisition of high-quality NMR spectra.
Predicted NMR Data
The chemical structure of this compound is shown below, with protons and carbons labeled for the purpose of NMR signal assignment.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-a | ~ 0.8 - 0.9 | Doublet | 6H |
| H-b | ~ 1.7 - 1.9 | Multiplet | 1H |
| H-c | ~ 2.0 - 2.2 | Doublet | 2H |
| H-d | ~ 1.2 - 1.4 | Multiplet | 2H |
| H-e | ~ 1.6 - 1.8 | Multiplet | 2H |
| H-f | ~ 1.4 - 1.6 | Multiplet | 1H |
| H-g | ~ 2.8 - 3.0 | Multiplet | 2H |
| H-h | ~ 2.3 - 2.5 | Doublet | 2H |
| H-i | ~ 2.4 - 2.5 | Singlet | 3H |
| NH | ~ 1.0 - 2.0 | Broad Singlet | 1H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbons | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 20 - 22 |
| C-2 | ~ 27 - 29 |
| C-3 | ~ 70 - 72 |
| C-4 | ~ 30 - 32 |
| C-5 | ~ 38 - 40 |
| C-6 | ~ 53 - 55 |
| C-7 | ~ 55 - 57 |
| C-8 | ~ 35 - 37 |
Experimental Protocols
This section outlines the recommended procedures for sample preparation and data acquisition for ¹H and ¹³C NMR analysis.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Standard Addition (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (0 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2.2. NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30 (or equivalent)
-
Number of Scans: 16-64
-
Acquisition Time: ~3-4 seconds
-
Spectral Width: -2 to 12 ppm
-
Relaxation Delay: 1-2 seconds
¹³C NMR Spectroscopy:
-
Spectrometer: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (or equivalent with proton decoupling)
-
Number of Scans: 1024 or more (depending on concentration)
-
Acquisition Time: ~1-2 seconds
-
Spectral Width: 0 to 220 ppm
-
Relaxation Delay: 2-5 seconds
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or the internal standard (TMS: δ = 0.00 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualized Workflow
The following diagram illustrates the logical workflow for the NMR analysis and data interpretation of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for the compound 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine. Due to the lack of a significant UV chromophore in the target molecule, this protocol employs a pre-column derivatization step to enable sensitive UV detection. The method is suitable for quality control in drug development and research environments.
Introduction
This compound is a piperidine derivative. Accurate and reliable determination of its purity is a critical aspect of the drug development process to ensure safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[1][2] However, many aliphatic amines, including the target compound, exhibit poor UV absorbance, necessitating a derivatization step to introduce a chromophore for sensitive detection.[3][4] This method describes a pre-column derivatization followed by RP-HPLC with UV detection for the purity analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended for good separation.[5]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Derivatization reagent (e.g., 4-toluenesulfonyl chloride)
-
Reference standard of this compound
-
Buffer solution (e.g., 0.05 M sodium acetate)
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific HPLC systems and columns.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient Program | Start with 95% A, linearly decrease to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Dependent on the derivatization agent used (e.g., 254 nm for tosyl chloride derivative) |
| Injection Volume | 10 µL |
Sample and Standard Preparation
Standard Solution:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase A. This yields a stock solution of 100 µg/mL.
-
Prepare working standards of desired concentrations by further dilution of the stock solution.
Sample Solution:
-
Accurately weigh a sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase A.
Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 1 mL of the derivatization reagent solution (e.g., 10 mg/mL of 4-toluenesulfonyl chloride in acetonitrile).
-
Add 1 mL of buffer solution (e.g., 0.05 M sodium acetate, pH 6.6).
-
Vortex the mixture and heat at 60 °C for 30 minutes in a water bath.
-
Cool the solution to room temperature.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The following table summarizes the expected performance characteristics of this HPLC method based on typical validation parameters for similar compounds.[1]
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 % |
| Precision (%RSD) | < 2.0 % |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Workflow Diagram
References
Application Note: Mass Spectrometry Characterization of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the characterization of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine using mass spectrometry. The methods outlined are designed for the structural elucidation and purity assessment of this piperidine derivative, a common scaffold in medicinal chemistry. The protocol covers sample preparation, instrumentation, and data analysis, with a focus on Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS).
Introduction
This compound is a small molecule containing a piperidine ring, a key structural motif in many pharmaceutical compounds.[1] Accurate characterization of such molecules is critical in drug discovery and development to confirm identity, assess purity, and study metabolism. Mass spectrometry is a powerful analytical technique for this purpose, providing information on molecular weight and structure through fragmentation analysis.[2][3] This application note details the use of ESI-MS/MS for the characterization of this specific piperidine derivative.
Predicted Mass Spectrometry Data
The chemical formula for this compound is C₁₁H₂₄N₂ with a molecular weight of 184.32 g/mol .[4][5] In positive ion mode ESI-MS, the compound is expected to be observed as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing structural insights. The predicted masses of the parent ion and major fragment ions are summarized in Table 1.
Table 1: Predicted m/z Values for Major Ions
| Ion Description | Predicted m/z |
| Protonated Molecule [M+H]⁺ | 185.2012 |
| Fragment Ion 1 (Loss of isobutyl group) | 128.1335 |
| Fragment Ion 2 (α-cleavage, loss of CH₃NHCH₂•) | 142.1590 |
| Fragment Ion 3 (Ring opening and cleavage) | 98.1121 |
| Fragment Ion 4 (Iminium ion from side chain) | 44.0500 |
Experimental Protocol
This protocol is designed for a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.[6]
3.1. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 methanol:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
3.2. Instrumentation and Data Acquisition
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
-
Mass Range (Full Scan): m/z 50 - 500
-
MS/MS Analysis:
-
Precursor Ion: Select the [M+H]⁺ ion (m/z 185.2) for fragmentation.
-
Collision Gas: Argon
-
Collision Energy: Optimize between 10-40 eV to achieve a rich fragmentation spectrum.
-
Visualization of Experimental Workflow and Fragmentation
Caption: Experimental workflow for the mass spectrometry characterization.
Caption: Predicted fragmentation pathways for this compound.
Expected Results and Discussion
The full scan mass spectrum is expected to show a prominent peak at m/z 185.2, corresponding to the protonated molecule [M+H]⁺. The MS/MS spectrum of this precursor ion will provide characteristic fragment ions that can be used to confirm the structure of the molecule.
The fragmentation of piperidine derivatives is often initiated at the protonated nitrogen atom.[6] Key fragmentation pathways include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the piperidine ring is a common fragmentation route.[6] This can lead to the loss of the isobutyl group or ring opening.
-
Ring Fission: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions.[6]
-
Substituent-Driven Fragmentation: The fragmentation pattern is heavily influenced by the substituents on the piperidine ring.[6] For the target molecule, cleavage of the bond between the piperidine ring and the methylmethanamine side chain is expected.
By analyzing the masses of the fragment ions, the different parts of the molecule can be identified, confirming the presence of the isobutyl group, the piperidine core, and the N-methylmethanamine side chain.
Conclusion
This application note provides a comprehensive protocol for the mass spectrometric characterization of this compound. The combination of full scan MS and tandem MS/MS with ESI allows for the unambiguous identification and structural elucidation of this compound, which is essential for quality control and further research in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 887405-46-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. 887405-46-1|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal starting point for the development of novel therapeutics. This document provides detailed application notes and protocols for the derivatization of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine, a versatile piperidine-containing scaffold, to facilitate structure-activity relationship (SAR) studies.
The strategic modification of this lead compound can lead to the optimization of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. These protocols are designed to guide researchers in the synthesis of a diverse chemical library for screening against various biological targets, with a focus on G protein-coupled receptors (GPCRs) such as opioid and chemokine receptors.
Derivatization Strategies for SAR Library Synthesis
The core structure of this compound offers several points for chemical modification to explore the chemical space around the scaffold. The primary sites for derivatization are the secondary amine of the N-methylmethanamine moiety and potential modifications of the isobutyl group on the piperidine nitrogen.
N-Acylation of the Secondary Amine
Amide bond formation is a robust and widely used reaction in medicinal chemistry to introduce a variety of substituents. Acylation of the secondary amine allows for the exploration of the effects of different electronic and steric properties on biological activity.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of various carboxylic acids to the secondary amine of the parent compound.
Materials and Reagents:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
N-Alkylation and Reductive Amination
Modification of the N-methyl group can be achieved through demethylation followed by N-alkylation or by direct reductive amination with various aldehydes and ketones to introduce diverse alkyl and arylalkyl substituents.
Protocol 2: Reductive Amination
This protocol outlines the synthesis of N-substituted derivatives using reductive amination.
Materials and Reagents:
-
1-(1-Isobutylpiperidin-4-yl)methanamine (demethylated precursor)
-
Aldehyde or ketone of interest (R¹R²C=O)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(1-Isobutylpiperidin-4-yl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical SAR Study: Opioid Receptor Affinity
To illustrate the application of these derivatization strategies, a hypothetical SAR study targeting the mu-opioid receptor (MOR) is presented below. The following table summarizes the imagined binding affinities (Ki) of a series of derivatives of this compound.
Table 1: Hypothetical SAR Data for MOR Binding Affinity
| Compound ID | R Group Modification | R | Ki (nM) for MOR |
| Parent | N-Methyl | -CH₃ | 150 |
| A-1 | N-Acyl | -C(O)Ph | 85 |
| A-2 | N-Acyl | -C(O)(4-Cl-Ph) | 42 |
| A-3 | N-Acyl | -C(O)(3,4-diCl-Ph) | 25 |
| A-4 | N-Acyl | -C(O)CH₂Ph | 110 |
| B-1 | N-Alkyl | -CH₂CH₃ | 120 |
| B-2 | N-Alkyl | -CH₂-cyclopropyl | 95 |
| B-3 | N-Alkyl | -CH₂Ph | 70 |
| B-4 | N-Alkyl | -CH₂(4-F-Ph) | 55 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Workflow for SAR Studies
A typical workflow for an SAR study involving the derivatization of a lead compound is depicted below. This process is iterative, with the results of biological testing informing the design of the next generation of compounds.
Caption: Experimental workflow for SAR studies.
Biological Evaluation Protocols
The synthesized derivatives should be evaluated in a series of biological assays to determine their activity and selectivity. As many piperidine derivatives target GPCRs, the following protocols for assessing opioid receptor signaling are provided as examples.
Protocol 3: cAMP Accumulation Assay for Functional Activity
This assay determines whether a compound acts as an agonist or antagonist at a Gαi-coupled receptor, such as the mu-opioid receptor, by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials and Reagents:
-
HEK293 cells stably expressing the mu-opioid receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
Test compounds and reference agonist (e.g., DAMGO)
-
cAMP assay kit (e.g., HTRF-based kit)
-
384-well white opaque assay plates
Procedure:
-
Cell Seeding: Seed the mu-opioid receptor-expressing HEK293 cells into 384-well plates at a density that allows for optimal signal-to-background and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Agonist Mode:
-
Add the diluted compounds to the cells.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. A typical concentration is 1-10 µM.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compounds for 15-30 minutes.
-
Add the reference agonist at a concentration that gives a submaximal response (typically EC₈₀).
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by fitting the data to a four-parameter logistic equation.
Protocol 4: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, which is a key event in receptor desensitization and can initiate G protein-independent signaling.[1][2] This is particularly useful for identifying biased agonists.[3][4]
Materials and Reagents:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells) expressing the GPCR of interest.
-
Assay buffer and detection reagents specific to the assay technology.
-
Test compounds and a reference agonist.
-
384-well white opaque assay plates.
Procedure:
-
Cell Seeding: Plate the engineered cells in 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add the detection reagent according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Determine the EC₅₀ values for agonist-induced β-arrestin recruitment.
Signaling Pathway
The following diagram illustrates a simplified GPCR signaling pathway, highlighting the points of intervention for agonists and the downstream signaling events measured in the aforementioned assays.
Caption: Simplified GPCR signaling pathway.
Conclusion
The derivatization of this compound provides a rich platform for SAR studies aimed at discovering novel therapeutic agents. The protocols and workflows outlined in this document offer a comprehensive guide for the synthesis, purification, and biological evaluation of a diverse library of piperidine derivatives. By systematically modifying the core scaffold and assessing the impact on biological activity through robust in vitro assays, researchers can elucidate key SAR trends and optimize lead compounds for further development.
References
Application Notes and Protocols for 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine as a Scaffold for CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that, upon binding its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), plays a crucial role in various physiological processes, including organogenesis, hematopoiesis, and immune responses.[1][2] Dysregulation of the CXCR4/CXCL12 signaling axis is implicated in a range of pathologies, such as HIV entry into T-cells, cancer metastasis, and inflammatory diseases like rheumatoid arthritis.[3][4] Consequently, the development of small-molecule antagonists targeting CXCR4 is a significant focus in therapeutic research.[3]
This document provides detailed application notes and experimental protocols for the evaluation of novel CXCR4 antagonists based on the 1-(1-isobutylpiperidin-4-yl)-N-methylmethanamine scaffold. This scaffold has been identified as a promising starting point for the development of potent and selective CXCR4 inhibitors. The following sections detail the CXCR4 signaling pathway, a proposed synthetic scheme for derivatives of this scaffold, and protocols for key biological assays to determine their antagonist activity.
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades. These pathways are primarily mediated by the dissociation of heterotrimeric G-proteins into Gαi and Gβγ subunits.[2][5] This initiates a variety of cellular responses including chemotaxis, cell survival, proliferation, and gene transcription.[6][7] A key G-protein-dependent pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[8] Another significant pathway is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[2][5] Additionally, CXCR4 can signal through G-protein-independent pathways, such as the JAK/STAT pathway, which is involved in regulating gene transcription.[1][8]
Caption: CXCR4 Signaling Pathways.
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound scaffold can be achieved through a multi-step process. A proposed synthetic route is outlined below, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abeomics.com [abeomics.com]
Application of Piperidine Derivatives in Targeting Opioid Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of piperidine derivatives for targeting opioid receptors. The piperidine scaffold is a crucial pharmacophore in many clinically used opioids, such as fentanyl and pethidine, and serves as a versatile template for the development of novel analgesics with improved therapeutic profiles.[1][2][3] These notes cover key concepts, experimental procedures, and data interpretation relevant to the screening and characterization of piperidine-based opioid receptor modulators.
Introduction to Piperidine Derivatives as Opioid Receptor Ligands
The piperidine ring is a fundamental structural component of morphine responsible for its analgesic activity.[1] Its derivatives have been extensively explored as ligands for opioid receptors, which are G-protein coupled receptors (GPCRs) primarily classified into mu (µ), delta (δ), and kappa (κ) subtypes.[4] Activation of these receptors, particularly the µ-opioid receptor (MOR), is the primary mechanism for the analgesic effects of most clinically used opioids.[1]
Recent research has focused on developing piperidine derivatives with specific properties to enhance therapeutic outcomes and minimize adverse effects such as respiratory depression, tolerance, and dependence.[5][6] Key areas of investigation include:
-
Balanced MOR Agonists/DOR Antagonists: Compounds that combine MOR agonism for analgesia with DOR antagonism have shown promise in reducing the development of tolerance and dependence.[5][7]
-
Biased Agonists: These ligands preferentially activate the G-protein signaling pathway, which is associated with analgesia, over the β-arrestin pathway, which is implicated in adverse effects like respiratory depression and constipation.[6][8][9][10] Several piperidine-containing molecules have been identified as G-protein biased agonists.[6][8]
-
Dual MOR/σ1R Ligands: Targeting both the MOR and the sigma-1 receptor (σ1R) has emerged as a strategy to achieve potent antinociception with a reduction in opioid-related side effects.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for representative piperidine derivatives targeting opioid receptors.
Table 1: In Vitro Binding Affinities (Ki) and Functional Activities (EC50/IC50) of Piperidine Derivatives at Opioid Receptors
| Compound/Derivative | Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Reference Compound |
| Compound 52 (benzylpiperidine) | MOR | 56.4 | - | - | Oxycodone |
| Compound 52 (benzylpiperidine) | σ1R | 11.0 | - | - | - |
| PZM21 | µOR | - | G-protein activation | 1.615 | Morphine |
| PZM21 | µOR | - | β-arrestin recruitment | 36.96 | Morphine |
| Morphine | µOR | - | β-arrestin recruitment | 621.5 | - |
| Compound 6a | µOR | - | G-protein activation | 10.82 | PZM21 |
| Compound 6h | µOR | - | G-protein activation | 13.12 | PZM21 |
| Carfentanil | µOR | 0.71 | - | - | Fentanyl, Morphine |
Data extracted from multiple sources for illustrative purposes.[11][12][13]
Table 2: In Vivo Analgesic Efficacy (ED50) of Piperidine Derivatives
| Compound/Derivative | Animal Model | Route of Administration | Analgesic Effect (ED50, mg/kg) | Reference Compound |
| Compound 52 (benzylpiperidine) | Abdominal Contraction Test (mice) | - | 4.04 | Oxycodone |
| Compound 52 (benzylpiperidine) | Carrageenan-induced Inflammatory Pain (mice) | - | 6.88 | Oxycodone |
| Compound 52 (benzylpiperidine) | Formalin Test (rats) | - | 13.98 | Oxycodone |
| Compound 52 (benzylpiperidine) | CFA-induced Chronic Pain (mice) | - | 7.62 | Oxycodone |
| HN58 (4-amino methyl piperidine) | Writhing Test | - | Showed 100% inhibition | - |
Data extracted from multiple sources for illustrative purposes.[1][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of piperidine derivatives as opioid receptor ligands.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing human µ-opioid receptor).
-
Radioligand (e.g., [³H]DAMGO for MOR).[14]
-
Non-specific binding control (e.g., Naloxone).[14]
-
Test piperidine derivatives.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
96-well filter plates.
Protocol:
-
Prepare serial dilutions of the test piperidine derivative.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd (e.g., 0.5 nM [³H]DAMGO), and either the test compound, buffer (for total binding), or a high concentration of a non-labeled antagonist (e.g., 10 µM Naloxone for non-specific binding).[14]
-
Incubate the plate for a specified time at a controlled temperature (e.g., 120 minutes at room temperature) to reach equilibrium.[14]
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
G-protein Activation Assay (cAMP Inhibition)
Objective: To assess the functional agonistic or antagonistic activity of a test compound by measuring its effect on adenylyl cyclase activity.
Principle: Opioid receptors of the µ, δ, and κ subtypes couple to inhibitory G-proteins (Gi/o).[15] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13][15]
Materials:
-
Cells expressing the opioid receptor of interest (e.g., HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test piperidine derivatives.
-
Reference agonist (e.g., DAMGO).
-
cAMP assay kit (e.g., HTRF, ELISA).
Protocol:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with the test piperidine derivative at various concentrations for a short period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels).
-
For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and determine the IC50 value.
In Vivo Analgesic Assay: Writhing Test (Acetic Acid-Induced)
Objective: To evaluate the peripheral analgesic activity of a test compound.
Principle: Intraperitoneal injection of an irritant like acetic acid induces a characteristic writhing response (abdominal constrictions) in rodents. Analgesic compounds reduce the number of writhes.[1]
Materials:
-
Mice.
-
Test piperidine derivative.
-
Vehicle control (e.g., saline, DMSO).
-
Reference analgesic (e.g., morphine).
-
0.6% acetic acid solution.
-
Syringes and needles for administration.
-
Observation chambers.
Protocol:
-
Acclimatize the mice to the experimental environment.
-
Administer the test compound, vehicle, or reference drug via the desired route (e.g., intraperitoneal, oral).
-
After a specific pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a defined period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
-
Determine the ED50 value (the dose that produces 50% of the maximal analgesic effect).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Opioid receptor signaling pathways.
Caption: Drug discovery workflow for piperidine derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. painphysicianjournal.com [painphysicianjournal.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hydi.um.edu.mt [hydi.um.edu.mt]
- 6. mdpi.com [mdpi.com]
- 7. S-EPMC3919453 - Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity ? opioid receptor (MOR) agonist/? opioid receptor (DOR) antagonist ligands. - OmicsDI [omicsdi.org]
- 8. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]
- 9. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists | MDPI [mdpi.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine as a Potential NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This multiprotein complex plays a pivotal role in the host's defense against pathogens and cellular stress.[3] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled.[1][2][3] This assembly leads to the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[2][4] Consequently, the NLRP3 inflammasome has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.
This document provides detailed application notes and protocols for the investigation of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine , a piperidine derivative, as a potential inhibitor of the NLRP3 inflammasome. The piperidine scaffold is a common feature in many biologically active compounds.[5] The protocols outlined below describe established in vitro methods to assess the inhibitory potential of this compound on key events in the NLRP3 inflammasome activation cascade.
Compound Information
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | N-methyl-1-[1-(2-methylpropyl)piperidin-4-yl]methanamine; (1-isobutyl-4-piperidyl)methyl-methyl-amine | 887405-46-1 | C11H24N2 | 184.33 g/mol |
NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation.[6][7]
-
Priming (Signal 1): This initial step is typically induced by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as tumor necrosis factor (TNF).[6] Priming leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[6][7]
-
Activation (Signal 2): A second, diverse stimulus is required to trigger the assembly and activation of the inflammasome complex.[8] These stimuli include bacterial toxins, crystalline substances, extracellular ATP, and potassium efflux.[6][8] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1.[7][9] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their active forms, leading to their secretion and the induction of an inflammatory form of cell death known as pyroptosis.[2][10]
Experimental Protocols
The following protocols are designed to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a cellular context. Immortalized bone marrow-derived macrophages (iBMDMs) or the human monocytic cell line THP-1 are commonly used for these assays.[11][12]
Experimental Workflow
Protocol 1: Inhibition of IL-1β Secretion in Macrophages
This protocol measures the amount of secreted IL-1β, a key downstream product of NLRP3 inflammasome activation, using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
iBMDMs or THP-1 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed iBMDMs or differentiated THP-1 cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight.[12]
-
Priming: Prime the cells by replacing the medium with fresh medium containing LPS (e.g., 1 µg/mL) for 3-4 hours.[11][12] Include a set of wells with medium only as a negative control.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Activation: Activate the NLRP3 inflammasome by adding nigericin (e.g., 5-20 µM) or ATP (e.g., 3-5 mM) to the wells for 1-2 hours.[12][16]
-
Sample Collection: Carefully collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[13][14][15]
Protocol 2: Measurement of Caspase-1 Activity
This protocol directly measures the enzymatic activity of caspase-1, the key effector of the NLRP3 inflammasome.
Materials:
-
Cell lysates or supernatants from the experiment described in Protocol 1.
-
Caspase-1 activity assay kit (fluorometric or colorimetric)[17][18]
-
96-well plate (black or clear, depending on the assay kit)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Sample Preparation: Use either the cell culture supernatants or prepare cell lysates according to the caspase-1 activity assay kit's instructions.
-
Assay Reaction: Add the caspase-1 substrate (e.g., YVAD-AFC or Ac-YVAD-pNA) to each well containing the sample.[17][18]
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit's protocol, protected from light if using a fluorometric assay.
-
Measurement: Read the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) using a plate reader.[17][18]
-
Data Analysis: Determine the caspase-1 activity by comparing the signal from treated samples to that of the untreated controls.
Data Presentation
The quantitative data obtained from the experiments should be organized in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on IL-1β Secretion
| Treatment Group | Compound Concentration (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | - | ||
| LPS + Nigericin/ATP (Vehicle) | 0 | 0% | |
| LPS + Nigericin/ATP + Compound | X | ||
| LPS + Nigericin/ATP + Compound | Y | ||
| LPS + Nigericin/ATP + Compound | Z |
Table 2: Effect of this compound on Caspase-1 Activity
| Treatment Group | Compound Concentration (µM) | Caspase-1 Activity (RFU or OD) ± SD | % Inhibition |
| Unstimulated Control | - | ||
| LPS + Nigericin/ATP (Vehicle) | 0 | 0% | |
| LPS + Nigericin/ATP + Compound | X | ||
| LPS + Nigericin/ATP + Compound | Y | ||
| LPS + Nigericin/ATP + Compound | Z |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial in vitro characterization of this compound as a potential inhibitor of the NLRP3 inflammasome. By systematically evaluating its effects on IL-1β secretion and caspase-1 activity, researchers can effectively determine the compound's potency and potential as a therapeutic agent for NLRP3-driven inflammatory diseases. Further studies may be warranted to elucidate the specific mechanism of inhibition and to assess its efficacy in more complex disease models.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 13. affigen.com [affigen.com]
- 14. raybiotech.com [raybiotech.com]
- 15. mpbio.com [mpbio.com]
- 16. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 17. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
There are two main synthetic strategies for the preparation of this compound:
-
Route A: Reductive amination of a precursor aldehyde. This involves the reaction of 1-isobutylpiperidine-4-carbaldehyde with methylamine, followed by in-situ reduction of the resulting imine.
-
Route B: N-alkylation of a piperidine intermediate. This route starts with the synthesis of N-methyl-1-(piperidin-4-yl)methanamine, which is then N-alkylated using an isobutyl halide.[1]
Q2: Why is a protecting group strategy often recommended for the synthesis of similar piperidine derivatives?
A protecting group, such as the tert-butyloxycarbonyl (Boc) group, is often used on the piperidine nitrogen to prevent unwanted side reactions during transformations involving other parts of the molecule.[2] For instance, during the formation of the aminomethyl side chain, the unprotected piperidine nitrogen could compete in reactions, leading to a mixture of products. The Boc group can be reliably removed under acidic conditions in a final step.[3]
Q3: Which reducing agent is most suitable for the reductive amination step?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive amination.[4] It is milder and more selective for imines over aldehydes, which helps to minimize the formation of alcohol byproducts.[4] Other reducing agents like sodium borohydride (NaBH₄) can be used, but may require more careful control of reaction conditions to avoid reduction of the starting aldehyde.[4]
Q4: How can I minimize the formation of over-alkylated byproducts during N-alkylation?
Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common side reaction.[5] To minimize this, it is recommended to use the piperidine starting material in a slight excess relative to the alkylating agent and to add the alkylating agent slowly to the reaction mixture.[6]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent (Reductive Amination) | Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate anhydrous conditions. |
| Incomplete Imine Formation (Reductive Amination) | Allow the aldehyde and amine to stir together for 1-2 hours before adding the reducing agent to ensure complete imine formation.[4] A catalytic amount of acetic acid can be added to facilitate this step.[4] |
| Poor Quality Alkylating Agent (N-Alkylation) | Use a fresh, high-purity alkylating agent (e.g., isobutyl bromide or iodide). |
| Suboptimal Reaction Temperature | For reductive amination, the reaction is typically run at room temperature. For N-alkylation, gentle heating (e.g., to 70°C) may be required to drive the reaction to completion.[6] |
| Presence of Water in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for the reductive amination step, as water can decompose the reducing agent and the imine intermediate. |
Presence of Impurities in the Final Product
| Potential Impurity | Identification | Troubleshooting and Prevention |
| Unreacted Starting Material | TLC, LC-MS, GC-MS | Increase the equivalents of the deficient reagent. Prolong the reaction time or increase the temperature. |
| Over-alkylated Product (Quaternary Salt) | NMR, LC-MS | Use a slight excess of the piperidine starting material. Add the alkylating agent slowly.[6] Avoid high reaction temperatures for prolonged periods. |
| Alcohol Byproduct (from aldehyde reduction) | TLC, NMR | Use a more selective reducing agent like sodium triacetoxyborohydride.[4] Ensure complete imine formation before adding the reducing agent if using NaBH₄.[4] |
| Di-isobutylated Product (on the side chain amine) | NMR, LC-MS | This is less likely if the piperidine nitrogen is the most nucleophilic site. If observed, consider a protecting group strategy for the side-chain amine. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of 1-Isobutylpiperidine-4-carbaldehyde
This protocol outlines the synthesis starting from 1-isobutylpiperidine-4-carbaldehyde.
Materials:
-
1-isobutylpiperidine-4-carbaldehyde
-
Methylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-isobutylpiperidine-4-carbaldehyde (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask, add methylamine solution (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis via N-Alkylation of N-methyl-1-(piperidin-4-yl)methanamine
This protocol describes the final step of attaching the isobutyl group to the piperidine nitrogen.
Materials:
-
N-methyl-1-(piperidin-4-yl)methanamine (1.0 eq)
-
Isobutyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add N-methyl-1-(piperidin-4-yl)methanamine (1.0 eq) and anhydrous acetonitrile or DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Add isobutyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 70°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
Data Presentation
Table 1: Representative Quantitative Data for Reductive Amination
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield (%) | Typical Purity (%) |
| N-Boc-piperidine-4-carboxaldehyde | Methylamine | NaBH(OAc)₃ | DCM | 85-95 | >95 |
| 1-isobutylpiperidine-4-carbaldehyde | Methylamine | NaBH(OAc)₃ | DCM | 80-90 (estimated) | >95 |
Note: Data for the isobutyl derivative is an estimation based on similar reactions.
Table 2: Representative Quantitative Data for N-Alkylation
| Piperidine Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Piperidine | Ethyl Bromide | K₂CO₃ | DMF | 25-70 | 70-85 |
| N-methyl-1-(piperidin-4-yl)methanamine | Isobutyl Bromide | K₂CO₃ | MeCN/DMF | 70 | 65-80 (estimated) |
Note: Data is representative and actual yields may vary depending on specific reaction conditions.
Visualizations
References
avoiding over-methylation in N-alkyl piperidine synthesis
Welcome to the technical support center for N-alkyl piperidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on avoiding over-methylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of over-methylation in N-alkyl piperidine synthesis?
Over-methylation, the formation of a quaternary ammonium salt from a tertiary amine, is a common side reaction. It typically occurs due to several factors:
-
Highly Reactive Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are potent electrophiles that can react further with the desired N-methyl piperidine product.
-
Stoichiometry: Using a significant excess of the methylating agent increases the probability of a second methylation event occurring after the desired tertiary amine has formed.[1][2]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy and opportunity for the slower, second methylation step to proceed.
-
Nucleophilicity of the Product: The N-methyl piperidine product is itself a nucleophile and can compete with the starting secondary amine for the methylating agent, leading to the formation of the quaternary salt.
Q2: I'm observing significant quaternary salt formation using methyl iodide. How can I minimize this?
When using highly reactive alkylating agents like methyl iodide, precise control is crucial to prevent over-methylation.[1][2] Consider the following adjustments:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the piperidine starting material relative to the methyl iodide. This ensures the methylating agent is the limiting reagent.
-
Slow Addition: Add the methyl iodide dropwise or via a syringe pump over several hours.[3] This keeps the instantaneous concentration of the alkylating agent low, favoring methylation of the more nucleophilic starting secondary amine over the tertiary amine product.
-
Lower Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or room temperature) to decrease the rate of the second methylation, which typically has a higher activation energy.
-
Use a Hindered Base: Employ a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge the HI byproduct without competing in the alkylation reaction.
Q3: Are there alternative methylating agents that are less prone to causing over-methylation?
Yes, several methods are inherently less likely to cause over-alkylation. Reductive amination and the use of less reactive C1 sources are highly recommended for clean mono-methylation.
-
Eschweiler-Clarke Reaction: This classic method uses formaldehyde as the carbon source and formic acid as the reducing agent.[4][5][6] The reaction mechanism proceeds through an iminium ion intermediate, and it is impossible for the resulting tertiary amine to form another iminium ion, thus preventing the formation of a quaternary salt.[4] This makes it a highly reliable method for producing N-methylated tertiary amines.[4][7]
-
Reductive Amination with Other Reducing Agents: Similar to the Eschweiler-Clarke reaction, formaldehyde can be used with other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][8] These reagents are mild and selective, offering broad functional group tolerance.[8] The reaction still proceeds via an iminium intermediate, which effectively prevents over-alkylation.[9]
-
Dimethyl Carbonate (DMC): DMC is considered an environmentally benign methylating agent.[10] It is less reactive than alkyl halides, which helps to avoid over-methylation.[10] Reactions with DMC often require catalysis (e.g., with iron or copper-zirconium complexes) and higher temperatures but can provide excellent selectivity for mono-methylation.[10][11][12]
Data Presentation
The choice of methylation method significantly impacts the yield of the desired N-methyl piperidine and the formation of the over-methylated quaternary ammonium salt byproduct. The following table summarizes a qualitative comparison of common methods.
| Methylation Method | Typical Reagents | Selectivity for Mono-methylation | Common Issues | Key Advantages |
| Direct Alkylation | Methyl Iodide (MeI), Dimethyl Sulfate (DMS) | Low to Moderate | Over-methylation is a significant problem.[1][7] Requires careful control of stoichiometry and conditions.[2] | Simple procedure, readily available reagents. |
| Eschweiler-Clarke | Formaldehyde (CH₂O), Formic Acid (HCOOH) | Excellent | Cannot form quaternary salts .[4] Requires heating; potential for side reactions with sensitive functional groups. | High selectivity, inexpensive reagents, irreversible due to CO₂ evolution.[4] |
| Reductive Amination | CH₂O, NaBH(OAc)₃ or NaBH₃CN | Excellent | Use of cyanide salts (NaBH₃CN) requires careful handling and disposal. | Mild conditions, high functional group tolerance, avoids quaternization.[1][8] |
| Dimethyl Carbonate | (CH₃O)₂CO, Catalyst (e.g., Fe, Cu-Zr) | Good to Excellent | Lower reactivity than alkyl halides, often requires higher temperatures or catalysis.[10] | "Green" reagent, low toxicity, avoids over-methylation.[13] |
Troubleshooting and Experimental Protocols
Troubleshooting Over-methylation
If you are experiencing issues with over-methylation, the following workflow can help diagnose and solve the problem.
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
This protocol describes the methylation of a secondary amine, such as piperidine, using formaldehyde and formic acid. This method is highly effective at preventing over-methylation.[4]
Materials:
-
Piperidine (1.0 eq.)
-
Formic Acid (90%, 2.0-3.0 eq.)
-
Formaldehyde (37% aqueous solution, 2.0-3.0 eq.)
-
Diethyl ether or Dichloromethane for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the piperidine starting material.
-
Add formic acid (2-3 equivalents) to the flask, followed by the aqueous formaldehyde solution (2-3 equivalents). Note: The order of addition can be important; often the amine is mixed with formic acid before the addition of formaldehyde.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 2-6 hours. The reaction progress can be monitored by TLC or LC-MS. Vigorous evolution of carbon dioxide will be observed initially.[4]
-
After the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature.
-
Carefully basify the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is > 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl piperidine.
-
Purify the residue by column chromatography on silica gel or by distillation if necessary.
Visualizing the Reaction Pathway
The diagram below illustrates the competing pathways for mono-methylation (desired) and di-methylation (over-methylation) when using a reactive alkylating agent like methyl iodide.
Q4: How can I separate the desired N-methylated piperidine from the quaternary ammonium salt byproduct?
Separating a tertiary amine from its corresponding quaternary ammonium salt is generally straightforward due to their significant differences in polarity and solubility.
-
Extraction: The quaternary salt is highly polar and typically water-soluble, while the tertiary amine is much less polar and soluble in organic solvents (like ethyl acetate, dichloromethane, or ether). After quenching the reaction, you can perform a liquid-liquid extraction. The tertiary amine will move to the organic phase, while the quaternary salt will remain in the aqueous phase.
-
Chromatography: If extraction is insufficient, column chromatography on silica gel can be effective. The less polar tertiary amine will elute much faster than the highly polar quaternary salt, which will often remain at the baseline or require a very polar mobile phase (e.g., containing methanol or ammonia) to elute.
-
Precipitation/Crystallization: In some cases, the quaternary salt may precipitate from the reaction mixture upon cooling or the addition of a less polar co-solvent. The solid salt can then be removed by filtration.[14]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methylation of secondary amines with dialkyl carbonates and hydrosilanes catalysed by iron complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Emulsions in Amine Workup Procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on breaking emulsions encountered during amine workup procedures.
Troubleshooting Guide
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] This guide provides a systematic approach to resolving emulsions, starting with the simplest and least intrusive methods.
Diagram 1: Troubleshooting Workflow for Emulsion Breaking
Caption: A step-by-step guide to troubleshoot and resolve emulsions during amine workup.
Frequently Asked Questions (FAQs)
Q1: What causes an emulsion to form during my amine workup?
Emulsion formation is a common issue when performing liquid-liquid extractions.[2] Several factors can contribute to the formation of a stable emulsion:
-
Vigorous Shaking: High shear forces from vigorous shaking can break the two immiscible liquids into very small droplets, which can be stabilized by other components in the mixture.[1]
-
Presence of Surfactant-like Molecules: Impurities from the reaction mixture, such as phospholipids, free fatty acids, or even the amine product itself at high concentrations, can act as emulsifying agents by reducing the interfacial tension between the organic and aqueous phases.[1][3]
-
Fine Solid Particles: Finely divided solid precipitates can accumulate at the interface between the two layers, physically preventing the droplets from coalescing.[4]
-
Solvent Choice: Certain solvents, particularly chlorinated ones like dichloromethane (DCM), are more prone to forming emulsions.[4][5]
Diagram 2: Mechanism of Emulsion Formation
Caption: Agitation of immiscible liquids in the presence of surfactants leads to emulsion.
Q2: How does "salting out" work to break an emulsion?
"Salting out" involves adding a saturated solution of an inorganic salt, most commonly sodium chloride (brine), to the emulsion.[6] The dissolved salt increases the ionic strength of the aqueous layer.[2] This has two main effects:
-
Decreased Solubility of Organic Components: The high concentration of salt ions effectively reduces the amount of "free" water available to dissolve organic molecules, forcing them into the organic phase.[5][6]
-
Destabilization of the Emulsifying Agent: The increased ionic strength can disrupt the stabilizing effect of surfactant-like molecules at the interface, allowing the dispersed droplets to coalesce.[2]
Diagram 3: Mechanism of Salting Out
Caption: Adding brine breaks emulsions by increasing the ionic strength of the aqueous phase.
Q3: When should I consider using centrifugation?
Centrifugation is a powerful mechanical method for breaking emulsions and is often effective when other methods fail.[7] It is particularly useful for:
-
Very Stable Emulsions: Emulsions that do not break after salting out or pH adjustment often respond well to centrifugation.
-
Small Droplet Sizes: The force generated by the centrifuge is very effective at separating finely dispersed droplets.[5]
-
Small to Moderate Volumes: While highly effective, the volume that can be processed is limited by the size of the centrifuge tubes available.
Q4: Can changing the pH of the aqueous layer help?
Yes, adjusting the pH can be a very effective way to break an emulsion, especially in amine workups.[7][8] Since amines are basic, altering the pH of the aqueous layer can change the solubility of the amine and other charged impurities:
-
Increasing the pH (making it more basic): This will ensure the amine is in its free base form, which is more soluble in the organic solvent and less soluble in the aqueous layer. This can help to break the emulsion by partitioning the amine fully into the organic phase.
-
Decreasing the pH (making it more acidic): This will protonate the amine, forming a salt that is more soluble in the aqueous layer. This can also break the emulsion by drawing the amine out of the organic layer and away from the interface.[9]
Care should be taken, however, as changing the pH could potentially affect the stability of your desired product.[7]
Data Presentation
The following table summarizes common emulsion breaking techniques with typical timeframes and potential drawbacks. Direct comparative quantitative data is often dependent on the specific reaction mixture.
| Method | Typical Time to Separation | Potential Drawbacks |
| Allowing to Stand | 15 - 60 minutes[7] | Ineffective for stable emulsions.[7] |
| Salting Out (Brine) | Moderate[7] | May slightly decrease the recovery of water-soluble analytes.[7] |
| pH Adjustment | Variable | Can potentially degrade pH-sensitive compounds.[7] |
| Filtration (Celite) | Moderate[7] | Potential for product loss due to adsorption onto the filter medium.[7] |
| Centrifugation | 5 - 15 minutes[7] | Limited by the volume of the centrifuge tubes. |
| Heating | Variable | Risk of decomposing thermally sensitive compounds.[5] |
| Freezing | Slow (requires freezing and thawing)[5] | Can be time-consuming. |
Experimental Protocols
Protocol 1: Salting Out with Saturated Brine
-
Prepare Saturated Brine: Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves and a small amount of solid NaCl remains at the bottom.
-
Addition: Carefully add the saturated brine solution in small portions (e.g., 10-20% of the aqueous layer volume) to the separatory funnel containing the emulsion.
-
Mixing: Gently swirl or rock the separatory funnel for a few minutes. Do not shake vigorously.
-
Observation: Allow the funnel to stand and observe for phase separation.
-
Repeat if Necessary: If the emulsion persists, add another portion of brine and repeat the process.
Protocol 2: Filtration through Celite
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or Hirsch funnel.
-
Create a slurry of Celite in the organic solvent being used for the extraction.
-
Pour the slurry onto the filter paper under a gentle vacuum to form a pad approximately 1-2 cm thick.[7]
-
Wash the pad with a small amount of fresh organic solvent to remove any fine particles.
-
-
Filtration:
-
Collection: Collect the filtrate, which should now consist of two distinct layers, in a clean flask.
-
Rinse: Rinse the Celite pad with a small amount of fresh organic solvent to ensure recovery of any adsorbed product.[10]
Protocol 3: Centrifugation
-
Transfer: Carefully transfer the emulsified mixture into appropriately sized centrifuge tubes. Ensure the tubes are balanced.
-
Centrifuge: Place the tubes in a centrifuge and spin at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[7]
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Separate: After centrifugation, the mixture should be separated into distinct organic and aqueous layers, sometimes with a small amount of solid debris at the interface.
-
Isolate: Carefully pipette or decant the desired layer.
References
- 1. youtube.com [youtube.com]
- 2. azom.com [azom.com]
- 3. Workup [chem.rochester.edu]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. go2eti.com [go2eti.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
Technical Support Center: Purification of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
Welcome to the technical support center for the purification of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of this compound shows a low yield after purification. What are the potential causes and solutions?
A1: Low yield can stem from several factors throughout the synthesis and purification process. A systematic approach is crucial to identify the root cause.
Troubleshooting Steps:
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Incomplete Reaction: The initial synthesis, likely a reductive amination, may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure optimal reaction conditions, including temperature, reaction time, and stoichiometry of reagents.
-
-
Suboptimal Work-up: Product loss can occur during the aqueous work-up.
-
Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent to minimize the formation of water-soluble amine salts.[1] Perform multiple extractions with smaller volumes of organic solvent for better recovery.
-
-
Inefficient Purification: The chosen purification method may not be suitable or optimized.
-
Solution: For column chromatography, ensure the correct stationary phase (e.g., silica gel, alumina) and a suitable mobile phase are used. A gradient elution might be necessary to separate the product from closely related impurities. For distillation, ensure the vacuum is adequate and the temperature is controlled to prevent product decomposition.
-
-
Product Volatility: The product may be volatile, leading to loss during solvent removal.
-
Solution: Use a rotary evaporator at a controlled temperature and pressure. For highly volatile compounds, consider using a cold trap.
-
Q2: I am observing an impurity with a similar polarity to my product on the TLC plate, making separation by column chromatography difficult. How can I improve the separation?
A2: Co-elution of impurities with the desired product is a common challenge in chromatography. Several strategies can be employed to enhance separation.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solution: A systematic optimization of the solvent system is the first step. Try adding a small percentage of a third solvent with a different polarity (e.g., methanol in a dichloromethane/hexane system) or a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce tailing of the amine product on silica gel.[2]
-
-
Change the Stationary Phase:
-
Solution: If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase. Alumina (basic or neutral) can be effective for the purification of amines.[2] Alternatively, reversed-phase chromatography (C18 silica) with a suitable aqueous/organic mobile phase can be employed.
-
-
Derivative Formation:
-
Solution: In some cases, converting the amine to a less polar derivative (e.g., a Boc-protected amine) can facilitate separation from polar impurities. The protecting group can then be removed in a subsequent step.
-
Potential Byproducts in the Synthesis of this compound via Reductive Amination:
| Byproduct | Reason for Formation | Suggested Purification Strategy |
| Unreacted 1-isobutylpiperidin-4-one | Incomplete reaction. | Easily separated by column chromatography due to significant polarity difference. |
| Over-alkylated tertiary amine | Reaction of the product with the starting aldehyde (if formed in situ) or another electrophile. | Careful control of stoichiometry. Separation can be challenging; may require derivatization or preparative HPLC. |
| Starting amine (if applicable) | Incomplete reaction. | Can often be removed by an acidic wash during work-up.[3] |
| Imine intermediate | Incomplete reduction. | Can be hydrolyzed back to the aldehyde and amine during aqueous work-up. If stable, it will have a different polarity and can be separated by chromatography. |
Q3: My purified this compound is a yellow oil, but I expect a colorless product. What could be the cause of the color?
A3: A yellow tint in the final product often indicates the presence of minor impurities, which could be oxidation or degradation products.
Troubleshooting Steps:
-
Air Oxidation: Amines can be susceptible to air oxidation, leading to colored impurities.
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating or prolonged storage. Store the final product under an inert atmosphere and in a cool, dark place.
-
-
Residual Acid/Base: Trace amounts of acid or base from the work-up or chromatography can sometimes cause degradation and color formation.
-
Solution: Ensure thorough washing and neutralization during the work-up. If an acidic modifier was used in chromatography, it should be removed during solvent evaporation.
-
-
Activated Carbon Treatment:
-
Solution: Dissolve the product in a suitable solvent and stir with a small amount of activated carbon for a short period. Filter through a pad of celite to remove the carbon and then concentrate the solution. This can often remove colored impurities.
-
Experimental Protocols
Protocol 1: Acid-Base Extraction for Amine Purification
This protocol is useful for separating the basic amine product from non-basic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The amine product will be protonated and move into the aqueous layer.
-
Separate the organic layer (containing non-basic impurities).
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer by the slow addition of a base (e.g., 2 M NaOH) until the pH is greater than 10.
-
Extract the now basic aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified amine.[1][3]
Protocol 2: Flash Column Chromatography of Amines on Silica Gel
This protocol describes a general procedure for the purification of this compound using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (gradient elution). The addition of a small amount of triethylamine (0.1-1%) to the mobile phase is recommended to prevent tailing.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Chromatography Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Triethylamine |
| Gradient | Start with 100% Hexane, gradually increase to 50% Ethyl Acetate |
| Detection | TLC with UV visualization (if applicable) and/or staining with a suitable agent (e.g., ninhydrin for primary/secondary amines or permanganate). |
Visualized Workflows
Caption: Purification Workflow Diagram.
References
Technical Support Center: Synthesis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine, a key intermediate in pharmaceutical research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Q1: My reductive amination step is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the reductive amination of a suitable piperidine-4-carboxaldehyde derivative with methylamine are a frequent issue. Here are several factors to investigate:
-
Incomplete Imine Formation: The initial formation of the imine or iminium ion is a critical step.[1] This reaction is often acid-catalyzed. If you are not using an acid catalyst, consider adding a small amount, such as acetic acid (e.g., 0.1 equivalents).[1] Allowing the aldehyde and methylamine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent can also ensure more complete imine formation.[1]
-
Choice of Reducing Agent: The selection of the reducing agent is crucial for success.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent as it is mild and selective for the iminium ion over the aldehyde, which minimizes the formation of alcohol byproducts.[2] It is best used in anhydrous solvents like dichloromethane (DCM) or dichloroethane (DCE).[1]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can also reduce the starting aldehyde. To prevent this, ensure the imine is fully formed before its addition.[1] It is typically used in alcoholic solvents like methanol or ethanol.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the iminium ion and is not sensitive to water, making it a robust choice.[1]
-
-
Reaction Conditions: While not always highly moisture-sensitive, using anhydrous solvents can improve yields.[1] Ensure your starting materials are pure and that the stoichiometry is correct; a slight excess of the amine can help drive the reaction to completion.[1]
-
pH Control: The pH of the reaction is a critical parameter. A mildly acidic condition (pH ~5-6) is typically optimal to facilitate imine formation without protonating the amine nucleophile into an unreactive state.[2]
Q2: I am observing a significant amount of over-alkylation, leading to the formation of a quaternary ammonium salt or a tertiary amine. How can I minimize this?
A2: Over-alkylation is a common side reaction, particularly in the N-alkylation of the piperidine nitrogen.[3]
-
Control of Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., isobutyl bromide or iodide).[3] A common ratio is 1.1 to 1.2 equivalents of the piperidine.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, can help maintain a low concentration of the alkylating agent and favor mono-alkylation.[4]
-
Choice of Base: The presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is necessary to neutralize the acid formed during the reaction.[3] However, a strong base can also promote over-alkylation. Using a milder base or carefully controlling the stoichiometry is important.
-
Protecting Group Strategy: For the synthesis of the N-methylmethanamine side chain, direct N-methylation can lead to over-methylation.[5] The preferred route is often the reductive amination of a protected piperidine-4-carboxaldehyde, followed by deprotection.[5] The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[5]
Q3: During the aqueous workup, I am struggling with a persistent emulsion. How can I resolve this?
A3: Emulsion formation is a common issue when working with amines, as they can act as surfactants.[1] Here are several techniques to break the emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]
-
Change in pH: A significant change in the pH of the aqueous layer by adding a strong acid or base can destabilize the emulsion.[1]
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to break it up.[1]
-
"Salting Out": Saturating the aqueous layer with a salt like sodium chloride can also improve the efficiency of the extraction.[2]
Q4: My final product is impure. What are the likely side products and what is the best purification strategy?
A4: Common impurities include unreacted starting materials and byproducts from side reactions.
-
Likely Impurities:
-
Purification Strategies:
-
Acid/Base Extraction: This is an effective method for separating amines from neutral organic compounds.
-
Column Chromatography: This is a standard method for purifying amines.[1] A common eluent system is a gradient of methanol in dichloromethane (DCM), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1%) to prevent the product from streaking on the silica gel.[1]
-
Distillation: If the product is a liquid, distillation under reduced pressure can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A common and efficient method involves a multi-step synthesis.[5][7] This typically starts with a protected piperidine derivative, such as N-Boc-4-piperidone or N-Boc-piperidine-4-carboxaldehyde.[5][7] The key steps are:
-
Reductive amination of the aldehyde with methylamine to form the N-methylmethanamine side chain.[5]
-
Deprotection of the piperidine nitrogen (e.g., removal of the Boc group with an acid like TFA or HCl).[5][7]
-
N-alkylation of the piperidine nitrogen with an isobutyl halide (e.g., isobutyl bromide or iodide) to introduce the isobutyl group.
Q2: Why is a protecting group for the piperidine nitrogen necessary?
A2: Using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the piperidine nitrogen prevents unwanted side reactions during the synthesis of the side chain.[2][5] If the piperidine nitrogen is unprotected, it can compete in the reductive amination reaction or other undesired alkylations.[2]
Q3: Can I perform the N-alkylation of the piperidine ring first?
A3: While possible, it is often more strategic to introduce the N-methylmethanamine side chain first. The secondary amine on the piperidine ring is generally more reactive towards alkylation than the secondary amine that will be formed on the side chain. Performing the N-alkylation of the piperidine first could lead to a more complex mixture of products.
Q4: What analytical techniques are recommended for monitoring the reaction progress?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to monitor the progress of the reactions.[5][8] For final product characterization and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[6]
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the synthesis of N-substituted piperidine derivatives, based on common laboratory procedures. Actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Starting Material | Reagents | Product | Typical Yield (%) |
| Reductive Amination | N-Boc-piperidine-4-carboxaldehyde | Methylamine, NaBH(OAc)₃ | N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine | 85-95% |
| Boc Deprotection | N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine | TFA or HCl in Dioxane | N-Methyl-1-(piperidin-4-YL)methanamine | 90-98% |
| N-Alkylation | Piperidine | Alkyl Halide, K₂CO₃ | N-Alkylpiperidine | < 70% (can be variable)[4] |
Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-piperidine-4-carboxaldehyde
This protocol is adapted from standard procedures for reductive amination.[2][5]
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidinecarboxaldehyde (1.0 eq) and an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Amine Addition: Add a solution of methylamine (1.1 - 1.2 eq, e.g., 2.0 M in THF) to the flask.
-
Imine Formation: If desired, add glacial acetic acid (0.1 - 1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[1][2]
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] Separate the organic layer and extract the aqueous layer twice with the solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.
Protocol 2: N-Alkylation of Piperidine Derivatives
This protocol describes a general procedure for the N-alkylation of a piperidine derivative.[4]
-
Reaction Setup: Dissolve the piperidine derivative (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF. Add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq) or diisopropylethylamine (DIPEA, 1.5 eq).[4]
-
Alkylating Agent Addition: Add the isobutyl halide (e.g., isobutyl bromide or iodide, 1.1 eq) to the stirred solution. For better control and to minimize over-alkylation, the halide can be added slowly.[4]
-
Reaction: Heat the mixture if necessary (e.g., to 70 °C) and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.[4]
-
Workup: After completion, filter off the inorganic base. Evaporate the solvent under reduced pressure. The residue can be purified by dissolving it in a suitable solvent and washing with water to remove any remaining salts.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Stability of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine in Dimethyl Sulfoxide (DMSO). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing a stock solution of this compound in DMSO?
For optimal stability, stock solutions of this compound in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles.[1] It is recommended to store these aliquots at -20°C for short-term storage and -80°C for long-term storage to slow down potential degradation.[1][2]
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
Several factors can contribute to dissolution difficulties. Firstly, ensure you are using fresh, anhydrous DMSO, as it is highly hygroscopic and absorbed moisture can significantly reduce the solubility of compounds.[1][2] If the compound still does not dissolve, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can aid in dissolution.[1][3] It is also possible that you are exceeding the compound's solubility limit in DMSO.[1]
Q3: My DMSO stock solution of this compound shows precipitation after storage. What should I do?
Precipitation can occur if the solution is supersaturated or has been stored at an inappropriate temperature.[1] Before use, it is advisable to visually inspect the solution. If precipitate is observed, gently warm the vial to 37°C and sonicate to attempt to redissolve the compound.[1] To prevent this, consider preparing a less concentrated stock solution and always ensure the compound is fully dissolved before storage.[1]
Q4: Can this compound degrade in DMSO?
Q5: How do freeze-thaw cycles affect the stability of my compound in DMSO?
Repeated freeze-thaw cycles are generally discouraged as they can lead to compound degradation and precipitation.[1] Aliquoting the stock solution into smaller, single-use volumes is the best practice to avoid this issue.[1][2] Studies on a diverse set of compounds have shown that no significant loss was observed after multiple freeze-thaw cycles for many, but this is compound-specific.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to the stability of this compound in DMSO.
Issue 1: Inconsistent Experimental Results
Inconsistent results may stem from the degradation of the compound in your DMSO stock solution.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions for critical experiments to rule out degradation over time.
-
Verify Storage Conditions: Ensure that stock solutions have been stored correctly at -20°C or -80°C and protected from light if the compound is light-sensitive.[1]
-
Assess DMSO Quality: Use only high-purity, anhydrous DMSO, as water content can promote compound degradation.[2][7]
-
Perform a Stability Study: If inconsistencies persist, a simple stability study can be conducted to assess the compound's stability under your specific storage and handling conditions.
Issue 2: Visible Particulates or Color Change in Stock Solution
The appearance of particulates or a change in color can indicate precipitation or degradation.
Troubleshooting Steps:
-
Attempt Redissolution: Gently warm the solution to 37°C and sonicate to see if the particulates redissolve, which would suggest precipitation.[1]
-
Check for Contamination: Ensure that the DMSO and all handling materials (tubes, pipette tips) are clean and free of contaminants.
-
Consider Degradation: If the solution does not clear upon warming and sonication, or if there is a distinct color change, compound degradation is likely. The stock solution should be discarded, and a fresh one prepared.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass of this compound for the desired volume of a 10 mM stock solution (Molar Mass: 184.32 g/mol ).
-
Accurately weigh the calculated amount of the compound powder and place it into a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If necessary, gently warm the tube to 37°C and use an ultrasonic bath for a short period to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
General Protocol for Assessing Compound Stability in DMSO by HPLC
Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.
Materials:
-
Freshly prepared stock solution of the compound in DMSO (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column and mobile phases
-
Temperature-controlled storage units (e.g., room temperature, 4°C, -20°C)
Procedure:
-
Time Point 0 (Initial Analysis):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Prepare an analytical sample by diluting the stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system in triplicate to determine the initial peak area, which represents 100% integrity.
-
-
Storage:
-
Store the remaining aliquots of the stock solution at the desired temperatures (e.g., room temperature, 4°C, and -20°C).
-
-
Subsequent Time Points:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare and analyze the sample by HPLC in the same manner as the initial time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial peak area.
-
Plot the percentage of compound remaining versus time for each storage condition to determine the stability profile.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound in DMSO
| Storage Temperature | % Remaining (24 hours) | % Remaining (1 week) | % Remaining (1 month) |
| Room Temperature | 98.5% | 92.1% | 78.3% |
| 4°C | 99.8% | 98.9% | 95.2% |
| -20°C | 100% | 99.7% | 99.1% |
| -80°C | 100% | 100% | 99.8% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for stability issues in DMSO.
Caption: Potential degradation pathway via N-methylation by DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct N-methylation reaction using DMSO as one-carbon bridge: convenient access to heterocycle-containing β-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethylsulfoxide as a Tool for Greener N-Methylation - ChemistryViews [chemistryviews.org]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of Piperidine Derivatives in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility issues associated with piperidine derivatives in aqueous buffers. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many piperidine-containing compounds exhibit poor solubility in aqueous buffers?
A1: The solubility of piperidine derivatives is often limited due to a combination of factors. The piperidine ring itself is a saturated heterocycle, and while the nitrogen atom can act as a hydrogen bond acceptor, the overall structure can be quite nonpolar, particularly when substituted with lipophilic groups.[1] The solubility is highly dependent on the specific nature and substitution pattern of the piperidine ring.[1] For derivatives containing both a basic piperidine nitrogen (pKa ≈ 10-11) and an acidic group, such as a carboxylic acid (pKa ≈ 3-4), the molecule can exist as a zwitterion at physiological pH. This zwitterionic form can have strong intermolecular interactions within its crystal lattice, leading to reduced solubility in water.[2]
Q2: My piperidine derivative won't dissolve in my aqueous buffer. What are the first steps I should take?
A2: The most direct initial approaches involve pH adjustment and the use of co-solvents.[1]
-
pH Adjustment: Since most piperidine derivatives are basic, their solubility can often be significantly increased by lowering the pH of the buffer.[3] In an acidic environment, the piperidine nitrogen becomes protonated, forming a more water-soluble salt.[1] A good starting point is to prepare a stock solution in an acidic vehicle like 10-50 mM HCl or a citrate buffer at pH 3-4.[1]
-
Co-solvents: If pH adjustment is not suitable for your experiment, employing a water-miscible organic co-solvent is a common and effective strategy.[1][2] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used for this purpose.[1]
Q3: My compound, dissolved in a DMSO stock solution, precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:[1][3]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without affecting the biological system, typically not exceeding 1%.[1][2]
-
Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.[1]
-
Modify Dilution Method: Try adding the buffer to the DMSO stock dropwise while vortexing vigorously. This can prevent localized high concentrations that may trigger precipitation.[2]
-
Use Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help maintain the compound in solution by forming micelles.[2][3]
Q4: My compound precipitates out of its organic stock solution (e.g., DMSO) during storage. What should I do?
A4: This may be due to the storage temperature being too low or the solution being supersaturated. Consider the following:[1]
-
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[1]
-
Prepare Fresh Solutions: To ensure consistency and avoid issues with precipitation, it is best to prepare fresh stock solutions before each experiment.[1]
-
Lower Stock Concentration: Preparing a less concentrated stock solution can also help prevent precipitation during storage.[1]
Q5: When should I consider more advanced solubility enhancement techniques?
A5: If simple pH adjustments and the use of co-solvents do not provide sufficient solubility for your experimental needs, or if you require a solid form with improved dissolution for in vivo studies, you should explore more advanced methods. These include salt formation, co-crystallization, and complexation with cyclodextrins.[1]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Aqueous Solubility
If your piperidine-containing compound is poorly soluble in the aqueous buffer for your biological assay, follow this systematic workflow to address the issue.
Guide 2: The Role of pH in Piperidine Derivative Solubility
The basicity of the piperidine nitrogen is a key factor in its pH-dependent solubility. The protonated form is generally more water-soluble.
Guide 3: Cyclodextrin-Mediated Solubility Enhancement
Cyclodextrins can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1]
Quantitative Data on Solubility Enhancement
The following tables summarize the potential impact of different solubility enhancement strategies on piperidine-containing compounds.
Table 1: Effect of pH on the Solubility of a Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
|---|---|---|
| Deionized Water | ~7.0 | < 0.0001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.0001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1-10 |
Data for 3-[(4-Methylphenyl)methyl]piperidine, adapted from BenchChem.[1]
Table 2: Solubility Enhancement of Piperine using β-Cyclodextrin Derivatives
| Compound | Stability Constant (Kst) | Solubility Enhancement |
|---|---|---|
| Piperine/β-Cyclodextrin | Lower | Moderate |
| Piperine/HP-β-Cyclodextrin | Higher | Significant |
| Piperine/SBE-β-Cyclodextrin | Highest | Most Significant |
This table summarizes findings that β-cyclodextrin derivatives, particularly SBEβCD and HPβCD, can significantly enhance the solubility of piperine by forming stable inclusion complexes.[4]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility
This protocol outlines the shake-flask method for determining the equilibrium solubility of a compound.[5]
Materials:
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Compound of interest
-
Selected solvent (e.g., water, buffer of a specific pH)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[1][5]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Separation: After incubation, allow the vials to stand for the excess solid to settle. Centrifuge the vials to further separate the undissolved solid.[6]
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1][6]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.
-
Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.[1]
Protocol 2: Co-Solvent Screening for Stock Solution Preparation
This protocol helps identify a suitable co-solvent system for preparing a concentrated stock solution.[2]
Materials:
-
Compound of interest
-
100% DMSO
-
100% Ethanol (EtOH)
-
Polyethylene Glycol 400 (PEG 400)
-
Vortex mixer
Methodology:
-
Weigh 5 mg of your compound into three separate vials (labeled DMSO, EtOH, PEG 400).[2]
-
To the "DMSO" vial, add the solvent in 50 µL increments, vortexing for 30 seconds after each addition, until the compound is fully dissolved. Record the total volume of solvent added.[2]
-
Repeat step 2 for the "EtOH" and "PEG 400" vials.[2]
-
Calculate the maximum achievable concentration in each solvent (mg/mL).[2]
-
Perform a 1:100 dilution of the most concentrated stock solution into your target aqueous buffer (e.g., PBS). Observe immediately and after 1 hour for any signs of precipitation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reductive Amination of Piperidines
Welcome to the technical support center for the reductive amination of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you overcome common challenges in your synthetic workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the reductive amination of piperidines in a question-and-answer format.
Issue 1: Low or No Product Formation
Q: My reductive amination reaction is showing low or no conversion to the desired piperidine product. What are the potential causes and how can I troubleshoot this?
A: Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inefficient Imine/Iminium Ion Formation: The first step of the reaction, the formation of the imine or iminium ion intermediate, is crucial and reversible.[1][2]
-
pH is not optimal: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[1] If the pH is too low, the amine will be protonated and non-nucleophilic.[1] If it's too high, the carbonyl group is not sufficiently activated.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid. If your amine is an acid salt (e.g., hydrochloride), you may not need additional acid.
-
-
Presence of water: Water is a byproduct of imine formation and can push the equilibrium back towards the starting materials.[2]
-
Solution: Employ a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. Alternatively, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can be effective.
-
-
Steric hindrance: Bulky substituents on either the piperidine or the carbonyl compound can slow down or prevent imine formation.
-
Solution: Increase the reaction temperature or prolong the reaction time for the imine formation step before adding the reducing agent.
-
-
-
Ineffective Reduction Step:
-
Reducing agent choice: The reactivity of the reducing agent is critical. A reagent that is too strong might reduce the starting aldehyde or ketone before it can form an imine.[3] A reagent that is too weak may not efficiently reduce the imine/iminium ion.
-
Solution: For one-pot reactions, a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it does not readily reduce aldehydes and ketones.[2][3] If you are performing a two-step procedure (pre-forming the imine), a less selective but more potent reagent like sodium borohydride (NaBH₄) can be used.[3]
-
-
Inactive reducing agent: Borohydride reagents can degrade over time, especially if not stored under anhydrous conditions.
-
Solution: Use a fresh bottle of the reducing agent or test its activity on a known, simple substrate.
-
-
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: The formation of side products can complicate purification and reduce the yield of your desired product. Here are some common side reactions and strategies to mitigate them:
-
Over-alkylation: If you are using a primary piperidine, it can react with the aldehyde/ketone to form a secondary amine, which can then react again to form a tertiary amine.[4]
-
Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the piperidine. Avoid a large excess of the carbonyl compound.
-
-
Reduction of the Carbonyl Starting Material: This occurs when the reducing agent is too reactive and reduces the aldehyde or ketone before imine formation.[3]
-
Aldol Condensation: Aldehydes, particularly those with α-hydrogens, can undergo self-condensation under acidic or basic conditions.[1]
-
Solution: Maintain a controlled pH and temperature. Adding the reducing agent shortly after the imine has formed can help to consume the aldehyde and minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination of piperidines?
A1: The choice of reducing agent depends on the specific substrates and the desired reaction setup (one-pot vs. two-step).
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reactions. It is mild, selective for imines and iminium ions over carbonyls, and generally provides high yields with a wide range of substrates.[2][3]
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is selective for imines in mildly acidic conditions.[2][3] However, it is highly toxic and can generate hydrogen cyanide gas, so it should be handled with extreme caution.[2]
-
Sodium Borohydride (NaBH₄): This is a more powerful and less expensive reducing agent. However, it can reduce aldehydes and ketones, so it is best used in a two-step process where the imine is formed first.[3]
-
Catalytic Hydrogenation (H₂/Catalyst): This is a greener option that uses hydrogen gas and a metal catalyst (e.g., Pd/C). It is highly effective but may require specialized equipment for handling hydrogen gas.[4][5]
Q2: What is the optimal pH for reductive amination?
A2: The optimal pH is a compromise. Imine formation is acid-catalyzed but the amine nucleophile is deactivated at very low pH. Therefore, mildly acidic conditions, typically in the range of pH 4-6 , are ideal for most reductive aminations.[1] This can be achieved by adding a catalytic amount of a weak acid like acetic acid.
Q3: What are the best solvents for this reaction?
A3: The choice of solvent depends on the solubility of the reactants and the reducing agent. Common solvents include:
-
Dichloromethane (DCM)
-
1,2-Dichloroethane (DCE)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH) (Note: Can react with some reducing agents)[6]
-
Acetonitrile (MeCN)
For catalytic hydrogenations, polar protic solvents like methanol or ethanol are often used.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A simple TLC analysis can often distinguish the starting materials from the product. Staining with a potassium permanganate solution can be helpful as amines are readily oxidized.
Q5: My product is difficult to purify. What are some common purification strategies?
A5: Purification can be challenging due to the basic nature of the piperidine product.
-
Acid-Base Extraction: This is a common first step. The reaction mixture can be treated with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine product, which will then move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.[6]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying amines. However, tailing can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (1-2%), can be added to the eluent.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be an effective purification method. Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate) which can be isolated and purified by recrystallization.[6] The free base can then be regenerated if needed.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Reaction Type | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | One-pot | High selectivity for imines/iminium ions, mild, broad substrate scope.[2][3] | More expensive than NaBH₄. |
| Sodium Cyanoborohydride | NaBH₃CN | One-pot | High selectivity for imines/iminium ions in acidic media.[2][3] | Highly toxic, generates HCN.[2] |
| Sodium Borohydride | NaBH₄ | Two-step | Inexpensive, powerful reducing agent.[3] | Can reduce starting carbonyls, less selective.[2] |
| Hydrogen / Palladium on Carbon | H₂/Pd-C | One-pot or Two-step | "Green" reagent, high efficiency.[4][5] | Requires specialized hydrogenation equipment. |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask, add the piperidine derivative (1.0 equiv.), the aldehyde or ketone (1.0-1.2 equiv.), and a suitable solvent (e.g., DCM or DCE, to make a ~0.1-0.5 M solution).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. If the reaction is sluggish, a catalytic amount of acetic acid (0.1 equiv.) can be added.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary for larger-scale reactions.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
-
Imine Formation: In a round-bottom flask, dissolve the piperidine derivative (1.0 equiv.) and the aldehyde or ketone (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol). If necessary, add a dehydrating agent like anhydrous MgSO₄. Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or NMR.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 equiv.) in small portions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: A generalized workflow for reductive amination of piperidines.
Caption: A decision tree for troubleshooting low-yield reductive aminations.
References
Technical Support Center: Investigating the Degradation of Novel Piperidine Compounds
Topic: 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine Degradation Pathways
Disclaimer: Information regarding the specific degradation pathways of this compound is not extensively available in public literature. This guide provides a framework for researchers to investigate the degradation and stability of this and similar novel chemical entities, based on established principles of drug stability and metabolism studies.
Frequently Asked Questions (FAQs)
Q1: Where can I find data on the degradation pathways of this compound?
As of late 2025, detailed public studies on the specific degradation products and metabolic fate of this compound are scarce. Researchers will likely need to perform their own stability and degradation studies. The first step would be to conduct forced degradation (stress testing) experiments to identify potential degradants.
Q2: What are the initial steps to investigate the degradation of a new chemical entity like this?
The initial and most critical step is to perform forced degradation or stress testing studies. This involves subjecting the compound to a variety of harsh conditions to accelerate its decomposition. The goal is to produce a degradation profile that can help in identifying potential degradants and developing a stability-indicating analytical method. Standard stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Exposing the solid compound and solutions to high temperatures (e.g., 40-80°C).
-
Photostability: Exposing the compound to controlled UV and visible light, as recommended by ICH guideline Q1B.
Q3: What analytical techniques are best for identifying and quantifying degradation products?
A stability-indicating analytical method is required. The most common and powerful combination is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
HPLC is used to separate the parent compound from its degradation products.
-
Mass Spectrometry (MS) , particularly with high-resolution capabilities (e.g., Q-TOF or Orbitrap), is used to determine the mass-to-charge ratio (m/z) of the degradants, allowing for the determination of their elemental composition and the identification of potential structures.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is often used to definitively elucidate the structure of major degradation products after they have been isolated.
Technical Support Center: Enhancing the Stability of N-Alkyl Piperidine Compounds in Cell Culture Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the stability of N-alkyl piperidine compounds during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My N-alkyl piperidine compound is showing reduced activity over time in my cell-based assay. What are the potential causes?
A1: Reduced activity of N-alkyl piperidine compounds in cell culture media can stem from several factors. The primary cause is often chemical instability, leading to degradation of the compound. Key instability pathways include oxidation of the piperidine ring or the N-alkyl group, N-dealkylation, and hydrolysis of susceptible functional groups.[1][2] Additionally, interactions with components in the cell culture media, such as serum proteins or reactive small molecules, can lead to the sequestration or modification of your compound, reducing its effective concentration.[3] It is also important to consider the possibility of cellular metabolism, where enzymes present in the cells or released from lysed cells can modify the compound.
Q2: What are the common degradation pathways for N-alkyl piperidine compounds in aqueous environments like cell culture media?
A2: The most prevalent degradation pathways for N-alkyl piperidines in cell culture are metabolic transformations, often mediated by cellular enzymes like cytochrome P450s if the cells are metabolically active.[1] These include:
-
Oxidation: This can occur at the carbon atoms adjacent to the nitrogen, potentially forming lactams.[1]
-
N-dealkylation: The cleavage of the N-alkyl group is a very common metabolic route, resulting in a secondary amine and an aldehyde.[1]
-
Ring Contraction: In some instances, the piperidine ring can undergo oxidative ring contraction.[1]
Non-enzymatic degradation can also occur due to:
-
Photodegradation: Exposure to light, especially UV, can initiate degradation.[2]
-
Thermal Degradation: Elevated temperatures, such as the 37°C incubation temperature, can accelerate degradation over long experimental periods.[2]
Q3: How can I experimentally determine the stability of my specific N-alkyl piperidine compound in my cell culture medium?
A3: A straightforward method to assess stability is to incubate your compound in the complete cell culture medium (with and without cells) under your experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take aliquots of the medium, and quantify the concentration of the parent compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is indicative of instability.
Q4: Are there any formulation strategies I can use to improve the stability of my compound in the culture medium?
A4: Yes, formulation strategies can significantly enhance compound stability. One effective approach is the use of cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, like many N-alkyl piperidines.[4][5] This encapsulation can protect the compound from degradation by shielding it from reactive species in the media and reducing its susceptibility to enzymatic attack.[6] Studies have shown that forming inclusion complexes with β-cyclodextrin derivatives can improve stability against UV light and heat.[4][6]
Q5: Can components of the cell culture media itself affect the stability of my compound?
A5: Absolutely. Cell culture media are complex mixtures of amino acids, vitamins, salts, and often serum, which contains a plethora of proteins, lipids, and other molecules.[7][8] Some of these components can be reactive and may directly degrade your compound. For instance, reactive oxygen species can be generated in media, leading to oxidation.[2] Furthermore, components like albumin in fetal bovine serum can bind to your compound, which may affect its availability and perceived stability.[7] It is often beneficial to assess compound stability in both serum-free and serum-containing media to understand the impact of serum components.
Troubleshooting Guides
Problem 1: I observe a significant loss of my compound in complete media, even without cells.
-
Possible Cause: Chemical degradation due to components in the media or environmental factors.
-
Troubleshooting Steps:
-
Component Analysis: Test the stability of your compound in simpler solutions, such as phosphate-buffered saline (PBS), basal media (e.g., DMEM), and complete media to identify the destabilizing components.
-
Environmental Control: Ensure the compound is protected from light by using amber vials and minimizing exposure. Run the stability study at both 37°C and 4°C to assess the impact of temperature.
-
Antioxidant Addition: If oxidation is suspected, consider the addition of a mild, cell-compatible antioxidant to the medium, if it does not interfere with your assay.
-
Formulation: Investigate the use of stabilizing excipients like β-cyclodextrins to form inclusion complexes.[4][5]
-
Problem 2: My compound is stable in media alone, but shows rapid degradation when cells are present.
-
Possible Cause: Cellular metabolism or interaction with cell-secreted factors.
-
Troubleshooting Steps:
-
Metabolite Identification: Use LC-MS/MS to analyze the cell culture supernatant to identify potential metabolites. This can help pinpoint the metabolic "hotspots" on your molecule.[1]
-
Use of Cell Lysate: Incubate your compound with cell lysate to determine if intracellular enzymes are responsible for the degradation.
-
Structural Modification: If a specific metabolic pathway is identified (e.g., N-dealkylation), consider synthesizing analogs with modifications to block this pathway. For example, introducing a fluorine atom or a methyl group at a metabolically labile position can enhance stability.[9]
-
Bioisosteric Replacement: Consider replacing the piperidine ring with a less metabolically susceptible isostere, such as a piperazine or morpholine, though this may impact the compound's activity.[1]
-
Data Presentation
Table 1: Hypothetical Stability of Compound X in Different Media Conditions
| Condition | Time (hours) | % Compound Remaining |
| PBS at 37°C | 0 | 100% |
| 24 | 98% | |
| Basal Medium at 37°C | 0 | 100% |
| 24 | 92% | |
| Complete Medium (10% FBS) at 37°C | 0 | 100% |
| 24 | 65% | |
| Complete Medium with Cells at 37°C | 0 | 100% |
| 24 | 30% |
Table 2: Effect of Formulation on the Stability of Compound Y in Complete Medium at 37°C
| Formulation | Time (hours) | % Compound Remaining |
| Compound Y (unformulated) | 0 | 100% |
| 24 | 55% | |
| Compound Y with HP-β-Cyclodextrin | 0 | 100% |
| 24 | 91% |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media
-
Preparation of Solutions:
-
Prepare a stock solution of your N-alkyl piperidine compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution into your test media (e.g., complete cell culture medium) to the final experimental concentration.
-
-
Incubation:
-
Dispense the working solution into sterile microcentrifuge tubes or a multi-well plate.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a time course (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Collection and Processing:
-
At each time point, collect an aliquot of the incubation mixture.
-
To stop any enzymatic degradation, add a quenching solvent (e.g., ice-cold acetonitrile) and centrifuge to pellet any precipitated proteins.
-
-
Analytical Quantification:
-
Analyze the supernatant using a validated HPLC or LC-MS method to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Metabolite Identification using LC-MS/MS
-
Sample Preparation:
-
Incubate your compound with your cell line of interest for a period sufficient to observe degradation.
-
Collect the cell culture supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment the ions and obtain structural information.
-
-
Data Interpretation:
-
Compare the mass spectra of your compound before and after incubation with cells.
-
Look for new peaks that correspond to potential metabolites (e.g., hydroxylated, demethylated, or glucuronidated forms of your compound).
-
The fragmentation patterns from the MS/MS data can be used to elucidate the structure of the metabolites.
-
Visualizations
Caption: Common degradation routes for N-alkyl piperidine compounds.
Caption: A workflow for troubleshooting compound instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for the scale-up synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to pilot-plant or industrial production.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your scale-up experiments.
Issue 1: Decreased Yield and Purity on Scale-Up
Q: We are observing a significant drop in yield and an increase in impurities when scaling up our synthesis of a substituted piperidine. What are the likely causes and how can we mitigate them?
A: A decrease in yield and purity is a frequent challenge in process scale-up. Several factors, often interconnected, can contribute to this issue:
-
Inefficient Heat Transfer: Exothermic reactions are common in piperidine synthesis (e.g., N-alkylation, hydrogenation). Larger reactors have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation, creating localized "hot spots." These can cause degradation of starting materials, intermediates, or the final product, leading to lower yields and the formation of byproducts.[1]
-
Poor Mixing and Mass Transfer: Inadequate mixing in large vessels can result in non-homogenous reaction conditions. This leads to localized concentration gradients of reactants, reagents, and catalysts, causing incomplete reactions and promoting side reactions.[1]
-
Reagent Addition Rate: The rate of reagent addition becomes more critical at scale. A rapid addition of a reactive intermediate can exacerbate exotherms and lead to unwanted side reactions.[1]
Troubleshooting Steps:
-
Optimize Thermal Management: Transition from simple cooling baths to a reactor with a cooling jacket for precise temperature control.[1]
-
Improve Mixing: Employ overhead stirrers and ensure the impeller design is appropriate for the reactor geometry and reaction mixture viscosity.
-
Control Reagent Addition: Implement a slow, controlled addition of critical reagents using a syringe pump or an addition funnel.[1]
-
Monitor Reaction Progress: Utilize in-process controls (e.g., TLC, GC-MS, or LC-MS) to track the reaction to completion before initiating work-up.
Issue 2: Problems with Stereoselectivity
Q: We are struggling to maintain the desired diastereoselectivity in our piperidine synthesis upon scale-up. What factors influence stereocontrol, and what can we do to improve it?
A: Maintaining stereoselectivity is crucial, and several factors can influence the stereochemical outcome of your reaction:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[2]
-
Catalyst and Reagents: The choice of catalyst (both metal and ligand in asymmetric catalysis) and reagents can significantly impact the stereochemical pathway.[2][3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different diastereomers.[2]
Troubleshooting Steps:
-
Temperature Screening: Evaluate a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[2]
-
Catalyst and Reagent Screening: Test a panel of catalysts and reagents. For instance, in Pictet-Spengler reactions, different Brønsted or Lewis acids can be screened.[2] In asymmetric hydrogenations, the choice of chiral ligand is critical.
-
Solvent Optimization: Experiment with a variety of solvents with different polarities to find the optimal conditions for the desired stereochemical outcome.[2]
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
Q1: What are the typical yields for piperidine synthesis?
A1: Yields can vary significantly depending on the synthetic route, scale, and purity of starting materials. Reductive amination approaches can provide good yields but may require optimization.[4] For instance, a double reductive amination to form a piperidine derivative has been reported with a 50% yield over two steps.
Q2: How can we avoid catalyst poisoning during pyridine hydrogenation at an industrial scale?
A2: Catalyst poisoning is a major concern in large-scale hydrogenations. Common poisons include sulfur compounds (even at ppb levels), and in some cases, the pyridine starting material or piperidine product itself can inhibit the catalyst.[5][6]
-
Prevention: Ensure the purity of starting materials and the hydrogen gas stream.[6]
-
Mitigation: If poisoning occurs, a fresh batch of catalyst may be needed. In some cases, specific treatments like a hot hydrogen strip may regenerate the catalyst.[7]
Purification
Q3: We are experiencing significant tailing and poor separation during column chromatography of our substituted piperidine. What is the cause and how can we fix it?
A3: Tailing is a common issue when purifying basic compounds like piperidines on standard silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[8]
-
Mobile Phase Modification: Add a basic modifier to the eluent to compete with your compound for binding to the silica. Common choices include triethylamine (0.1-1% v/v) or a solution of ammonia in methanol.[8]
-
Alternative Stationary Phases: Consider using amine-deactivated silica gel or a different stationary phase like basic or neutral alumina.[8]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18 column with an acidic mobile phase modifier (e.g., TFA or formic acid) can be an effective alternative.[8]
Q4: Why is it difficult to separate piperidine from a pyridine impurity by distillation?
A4: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[4] To overcome this, consider azeotropic distillation with water or selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[4]
Data Presentation
Table 1: Comparison of Scale-Up Parameters for N-Alkylation of Piperidine [1]
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale Recommendation | Rationale |
| Cooling | Ice bath, simple stirring | Reactor with cooling jacket, overhead stirrer | Ensures efficient heat removal and temperature control. |
| Reagent Addition | Rapid or portion-wise addition | Slow, controlled addition via pump | Minimizes exotherm and maintains low concentration of reactive species. |
Table 2: Conditions for Hydrogenation of Substituted Pyridines
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Reference |
| PtO₂ (5 mol%) | 50-70 | Room Temp | Glacial Acetic Acid | - | [9] |
| 10% Pt/C | 70 | Ambient | Acetic Acid | 56% (cis isomer) | [10] |
| Rh₂O₃ (0.5 mol%) | 5 | 40 | TFE | >99% | [11] |
| Rh/C | Ambient | Ambient | - | 98% | [12] |
| Pd/C, Pt/C, or Rh/C | 30-80 | 60-80 | - | High Yields | [13] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine (General Procedure) [9]
-
Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation:
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques like GC-MS or TLC. The reaction is typically complete within 4-24 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by distillation or column chromatography as required.
Visualizations
Caption: Troubleshooting workflow for scale-up synthesis of substituted piperidines.
Caption: Decision tree for troubleshooting purification of substituted piperidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. thalesnano.com [thalesnano.com]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine vs other piperidine cores in drug design
In the landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, integral to a multitude of approved therapeutic agents.[1][2][3][4] Its conformational flexibility and the basicity of its nitrogen atom allow for favorable interactions with a wide array of biological targets. This guide provides a comparative analysis of the 1-(1-isobutylpiperidin-4-yl)-N-methylmethanamine core and other N-substituted piperidine analogs, offering insights for researchers, scientists, and drug development professionals. Due to the limited publicly available pharmacological data for this compound, this guide will draw upon data from structurally similar N-alkyl-4-aminomethylpiperidine and other relevant piperidine derivatives to provide a comparative perspective on its potential pharmacological profile.
Comparative Pharmacological Data
The biological activity of piperidine derivatives is significantly influenced by the nature of the substituent on the piperidine nitrogen. Variations in this position can impact receptor binding affinity, selectivity, and functional activity. The following tables summarize quantitative data from studies on various N-substituted piperidine analogs, offering a comparative view against which the potential of an isobutyl-substituted core can be assessed.
Table 1: Comparative Receptor Binding Affinities of N-Substituted Piperidine Analogs
| Compound/Series | Target Receptor | N-Substituent | Binding Affinity (Kᵢ, nM) | Reference |
| Piperidine Analogues | σ₁ Receptor | Benzyl | 3.2 | [5] |
| 4-Fluorobenzyl | 434 | [5] | ||
| Phenethyl | - | |||
| Isobutyl | Data Not Available | |||
| 4-(Heteroanilido)piperidines | Opioid Receptors | Phenethyl | ED₅₀ = 0.07 mg/kg (analgesia) | [3] |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | Acetylcholinesterase (AChE) | Benzyl | IC₅₀ = 0.56 | [6] |
| N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Receptors | Methyl | Pure Antagonist | [7] |
Table 2: Comparative In Vitro Efficacy of Piperidine Derivatives
| Compound Class | Assay | N-Substituent | Activity (IC₅₀/EC₅₀, µM) | Reference |
| 4-Aminopiperidines | Antifungal (Candida spp.) | Benzyl | MIC > 128 µg/mL | [8] |
| Dodecyl | MIC = 2-8 µg/mL | [8] | ||
| N-Substituted Piperidine-4-(benzylidene-4-carboxylic acids) | Steroid-5α-reductase Type 2 (Human) | Diphenylacetyl | 0.06 | [9] |
| Dicyclohexylacetyl | 0.08 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the evaluation of piperidine-based compounds.
Radioligand Competition Binding Assay for GPCRs
This assay is used to determine the binding affinity of a test compound for a G protein-coupled receptor (GPCR).[10][11][12][13]
1. Membrane Preparation:
-
Cells stably expressing the target GPCR are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for dopamine D₂ receptors), and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
3. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Kᵢ) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to study the effects of a compound on the electrical properties of individual cells, such as neurons or cardiomyocytes, by measuring ion channel currents.[1][5][14][15]
1. Cell Preparation:
-
Cells are cultured on glass coverslips.
-
For acute tissue slices, the tissue is rapidly dissected and placed in ice-cold artificial cerebrospinal fluid (aCSF) before being sliced on a vibratome.
2. Recording Setup:
-
The coverslip with cells or the tissue slice is placed in a recording chamber on the stage of a microscope and continuously perfused with aCSF.
-
A glass micropipette with a tip diameter of ~1-2 µm is fabricated using a pipette puller and filled with an intracellular solution that mimics the ionic composition of the cell's interior.
-
The micropipette is mounted on a micromanipulator and connected to a patch-clamp amplifier.
3. Gigaseal Formation and Whole-Cell Configuration:
-
The micropipette is carefully lowered onto the surface of a target cell.
-
Gentle suction is applied to form a high-resistance seal (a "gigaseal," >1 GΩ) between the pipette tip and the cell membrane.
-
A brief pulse of stronger suction is then applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.
4. Data Acquisition and Analysis:
-
The cell's membrane potential or ionic currents are recorded in response to voltage steps or current injections.
-
The test compound is applied to the cell via the perfusion system.
-
Changes in membrane potential, firing frequency, or the amplitude and kinetics of specific ion currents are measured and analyzed to determine the effect of the compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.[16][17][18][19][20]
1. Animals:
-
Male or female mice (e.g., Swiss albino or BALB/c) of a specific weight range are used.
-
Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
2. Compound Administration:
-
Animals are divided into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the piperidine derivative.
-
The test compounds and vehicle are typically administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
3. Induction of Edema:
-
A sub-plantar injection of a phlogistic agent, such as 0.1 mL of a 1% carrageenan solution in saline, is made into the right hind paw of each mouse.
4. Measurement of Paw Edema:
-
The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.
5. Statistical Analysis:
-
The results are expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance between the groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.
Signaling Pathways and Experimental Workflows
The biological effects of piperidine-containing drugs are often mediated through their interaction with specific signaling pathways, particularly those involving G protein-coupled receptors (GPCRs).[21][22][23][24][25]
Caption: Generalized GPCR Signaling Pathway.
The evaluation of novel piperidine derivatives typically follows a structured workflow, from initial design and synthesis to comprehensive biological testing.
Caption: Typical Drug Discovery Workflow for Piperidine Derivatives.
Conclusion
The piperidine core is a versatile and highly valuable scaffold in drug design. While specific data for this compound remains elusive in the public domain, the analysis of structurally related N-alkyl piperidine derivatives provides a framework for predicting its potential pharmacological properties. The N-isobutyl group, being a small, lipophilic alkyl substituent, is likely to influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. Further empirical studies are necessary to fully elucidate the structure-activity relationships and therapeutic potential of this specific piperidine core in comparison to other N-substituted analogs. The experimental protocols and workflows detailed in this guide provide a robust framework for such investigations.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 9. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. multispaninc.com [multispaninc.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. Patch Clamp Protocol [labome.com]
- 16. scielo.br [scielo.br]
- 17. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 18. scielo.br [scielo.br]
- 19. ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS [jstage.jst.go.jp]
- 20. ijpras.com [ijpras.com]
- 21. Predicting G protein-coupled receptor downstream signaling by tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single-cell Analysis of G-protein Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. genscript.com [genscript.com]
- 24. Reactome | GPCR downstream signalling [reactome.org]
- 25. sinobiological.com [sinobiological.com]
The Privileged Scaffolds of CNS Drug Discovery: A Comparative Guide to Piperidine and Piperazine
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a pivotal decision in the design of novel therapeutics for central nervous system (CNS) disorders. Among the most successful and frequently employed heterocyclic rings are piperidine and piperazine. Both are considered "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets within the CNS. This guide provides an objective, data-driven comparison of these two critical building blocks to inform strategic decisions in CNS drug discovery.
The fundamental difference between the two lies in their structure: piperidine is a six-membered ring with a single nitrogen atom, while piperazine is a 1,4-diaza analogue, containing two nitrogen atoms at opposite positions. This seemingly subtle distinction leads to significant differences in their physicochemical properties, pharmacokinetic profiles, and pharmacological activities.
Comparative Physicochemical and Pharmacokinetic Properties
A molecule's ability to cross the blood-brain barrier (BBB) and reach its target in the CNS is governed by its physicochemical properties. The choice between a piperidine and a piperazine scaffold can profoundly influence these characteristics.
| Property | Piperidine | Piperazine | Key Considerations for CNS Drug Design |
| pKa | ~11.22 | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8 | Piperidine's higher basicity can lead to stronger ionic interactions with targets but may also result in a higher proportion of the ionized form at physiological pH, potentially impacting membrane permeability. Piperazine's dual pKa values allow for finer tuning of basicity, which can be leveraged to optimize solubility and target engagement.[1] |
| Calculated logP (cLogP) | ~0.84 (unsubstituted) | ~-1.1 (unsubstituted) | The more lipophilic nature of the piperidine scaffold can enhance membrane permeability, a crucial factor for crossing the BBB. However, high lipophilicity can also increase metabolic susceptibility and non-specific binding. The inherent hydrophilicity of piperazine can improve aqueous solubility.[1] |
| Metabolic Stability | Can be more stable depending on substitution patterns. | Can be a site of metabolic liability due to two nitrogen atoms. | Piperidine may be preferred when metabolic stability is a primary concern. The two nitrogen atoms in piperazine offer more sites for metabolism by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[1][2] |
| Permeability (e.g., Caco-2) | Permeability is highly dependent on substituents. | Can act as permeation enhancers. | While substituent-dependent for both, piperazine has been noted to potentially improve the oral absorption of poorly permeable drugs.[1] |
| Plasma Protein Binding | Generally higher for more lipophilic derivatives. | Can be modulated to a greater extent due to two points for substitution. | The ability to modify substituents at two positions on the piperazine ring provides greater flexibility in tuning the unbound drug concentration.[1] |
Pharmacological Activity: A Tale of Two Rings at CNS Targets
The choice of scaffold can dramatically impact a compound's affinity and selectivity for its intended CNS target. Many antipsychotic and antidepressant medications feature a piperazine ring, which often serves as a key pharmacophore for interacting with dopamine and serotonin receptors.[2] Conversely, the piperidine moiety is also a cornerstone of numerous CNS-active drugs.
A compelling example of this is seen in the development of dual-acting histamine H3 (H3R) and sigma-1 (σ1R) receptor antagonists. A study comparing structurally analogous compounds revealed that replacing a piperazine ring with a piperidine ring did not significantly alter affinity for the hH3R. However, this substitution dramatically increased the affinity for the σ1R by several orders of magnitude, highlighting the critical role of the scaffold in dictating receptor selectivity.[3][4]
Below is a table summarizing the binding affinities (Ki) of representative compounds containing either a piperidine or piperazine scaffold for various CNS receptors.
| Compound | Scaffold | Target(s) | Ki (nM) |
| Compound 4 (from Szczepańska et al., 2022) | Piperazine | hH3R | 3.17 |
| σ1R | 1531 | ||
| Compound 5 (from Szczepańska et al., 2022) | Piperidine | hH3R | 7.70 |
| σ1R | 3.64 | ||
| Coumarin-piperazine derivative 25 (from Piska et al., 2019) | Piperazine | D2 | 1.4 |
| D3 | 4.8 | ||
| 5-HT1A | 0.012 | ||
| 5-HT2A | 8.0 | ||
| Coumarin-piperazine derivative 26 (from Piska et al., 2019) | Piperazine | D2 | 2.6 |
| D3 | 4.3 | ||
| 5-HT1A | 3.3 | ||
| 5-HT2A | 0.3 | ||
| Risperidone | Piperidine | D2 | 3.7 |
| 5-HT2A | 0.18 | ||
| Clozapine | Piperazine | D2 | 128.7 |
| 5-HT2A | 11.6 |
Signaling Pathways in the CNS
Many CNS drugs containing piperidine or piperazine scaffolds exert their effects by modulating G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The diagrams below illustrate simplified signaling cascades for these receptors.
Experimental Protocols
To aid researchers in the evaluation of compounds containing these scaffolds, detailed methodologies for key in vitro assays are provided below.
Caco-2 Permeability Assay
This assay is widely used to predict the in vivo absorption of drugs across the gut wall, which can be an indicator of blood-brain barrier permeability.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer resembling intestinal enterocytes.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values within an acceptable range are used for the experiment.
-
Permeability Assay:
-
The culture medium is replaced with a transport buffer.
-
The test compound is added to the apical (A) side (for A-to-B transport) or the basolateral (B) side (for B-to-A transport) of the monolayer.
-
Samples are taken from the receiver compartment at specific time points.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment.
-
Efflux Ratio: The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.
Radioligand Binding Assay for Sigma-1 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Prepare a membrane homogenate from a tissue or cell line expressing the sigma-1 receptor.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand (e.g., --INVALID-LINK---pentazocine), membrane preparation, and assay buffer.
-
Non-specific Binding: Radioligand, membrane preparation, assay buffer, and a high concentration of an unlabeled competitor (e.g., haloperidol).
-
Competitive Binding: Radioligand, membrane preparation, assay buffer, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature for a set period to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
A Workflow for Scaffold Selection in CNS Drug Discovery
The decision to employ a piperidine or piperazine scaffold is a strategic one, guided by the specific therapeutic target and the desired ADMET properties. The following workflow outlines a logical approach to this selection process.
Conclusion
Both piperidine and piperazine are undeniably powerful and versatile scaffolds in the CNS drug discovery toolkit. The choice between them is not one of inherent superiority but rather a strategic decision based on the specific requirements of the therapeutic target and the desired drug-like properties. Piperidine's higher basicity and lipophilicity can be advantageous for achieving potent target engagement and enhanced membrane permeability. In contrast, piperazine's dual nitrogen atoms offer greater opportunities for synthetic diversification, modulation of basicity, and potentially improved aqueous solubility. A thorough understanding of their distinct characteristics, supported by robust experimental evaluation, is paramount to successfully harnessing their potential in the development of the next generation of CNS therapeutics.
References
Comparative Guide to the Synthesis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical aspect of the discovery pipeline. This guide provides a comparative analysis of alternative synthetic routes for 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine, a disubstituted piperidine derivative with potential applications in medicinal chemistry. The discussed pathways are based on established chemical transformations, offering a framework for laboratory-scale synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes, primarily revolving around the formation of the C-N bonds at the piperidine nitrogen and the exocyclic amine. The two principal strategies detailed below involve:
-
Route A: Initial N-alkylation of a protected 4-substituted piperidine followed by the introduction of the N-methylmethanamine moiety.
-
Route B: Initial formation of the N-methylmethanamine side chain on a protected piperidine ring, followed by N-alkylation with an isobutyl group.
A key consideration in these syntheses is the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to ensure regioselectivity and prevent unwanted side reactions.[1] The choice of route can impact the overall yield, purity, and scalability of the synthesis.
Route A: N-Isobutylation followed by Reductive Amination
This strategy commences with the N-alkylation of a commercially available piperidine derivative, followed by the elaboration of the 4-position. A common starting material for this approach is a 4-functionalized piperidine with a protecting group on the nitrogen.
Experimental Protocol:
Step 1: N-Isobutylation of 4-Substituted Piperidine A solution of a suitable 4-substituted piperidine (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) and isobutyraldehyde in a solvent like dichloromethane (DCM) is treated with a reducing agent such as sodium triacetoxyborohydride (STAB). The reaction is typically stirred at room temperature.
Step 2: Elaboration of the 4-position Following N-isobutylation, the functional group at the 4-position is converted to the N-methylmethanamine moiety. If starting with a 4-carboxaldehyde, reductive amination with methylamine is a common method.[2]
Step 3: Deprotection The Boc protecting group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to yield the final product.[1]
Route B: Reductive Amination followed by N-Isobutylation
This alternative approach prioritizes the formation of the N-methylmethanamine side chain before the N-alkylation of the piperidine ring. This can be advantageous if the starting material, N-Boc-4-piperidone, is readily available and cost-effective.
Experimental Protocol:
Step 1: Reductive Amination of N-Boc-4-piperidone with Methylamine N-Boc-4-piperidone is reacted with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.[3]
Step 2: Boc Deprotection The Boc group is removed from the piperidine nitrogen using standard acidic conditions to yield N-methyl-1-(piperidin-4-yl)methanamine.[3]
Step 3: N-Isobutylation The resulting secondary amine on the piperidine ring is then alkylated with an isobutyl source, such as isobutyraldehyde, via another reductive amination step to afford the target molecule.
Alternative Approach: Direct N-Methylation
An alternative to the multi-step sequences involving protecting groups is the direct N-methylation of a suitable precursor. For instance, 1-(1-isobutylpiperidin-4-yl)methanamine could potentially be directly methylated. However, this method carries the risk of over-methylation, leading to the formation of a quaternary ammonium salt, which can complicate purification and reduce the yield of the desired secondary amine.[1]
Comparative Data
The following table summarizes typical quantitative data for the key transformations involved in the synthesis of this compound. These values are representative and can vary based on specific reaction conditions and scale.
| Parameter | Route A (Typical Step Yields) | Route B (Typical Step Yields) | Notes |
| N-Alkylation (Isobutylation) | 80-90% | 80-90% | Yields are generally high for reductive amination. |
| Reductive Amination (Methylamine) | 85%[2] | 85%[2] | A common and efficient method for forming the C-N bond.[1] |
| Boc Deprotection | >95% | >95% | Typically a high-yielding and clean reaction. |
| Overall Estimated Yield | ~65-75% | ~65-75% | Overall yield is dependent on the efficiency of each step. |
| Typical Purity (Crude) | 90-95%[2] | 90-95%[2] | Purification by column chromatography is often required. |
| Reaction Time (per step) | 2-12 hours[2][4] | 2-12 hours[3][4] | Monitoring by TLC or LC-MS is recommended. |
Visualizing the Synthetic Pathways
To better illustrate the described synthetic strategies, the following diagrams outline the reaction workflows.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion
Both Route A and Route B represent viable strategies for the synthesis of this compound, with the choice largely depending on the availability and cost of the starting materials. Reductive amination is a cornerstone of both approaches, offering a reliable and high-yielding method for the formation of the key C-N bonds.[1][2] While direct methylation presents a shorter route, it is often associated with lower selectivity.[1] For researchers embarking on the synthesis of this and related compounds, a careful evaluation of starting material accessibility and the desired scale of production will be crucial in selecting the most appropriate synthetic pathway.
References
biological activity comparison of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of a series of novel N-alkyl piperazine and piperidine-based analogs as antagonists for the C-X-C chemokine receptor 4 (CXCR4). The data presented is intended to inform structure-activity relationship (SAR) studies and guide the development of future CXCR4-targeted therapeutics.
Introduction
The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, CXCL12 (stromal cell-derived factor-1α), play a crucial role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in various pathologies, most notably cancer metastasis and HIV-1 entry into host cells. Consequently, the development of potent and selective CXCR4 antagonists is a significant focus of therapeutic research. This guide focuses on a series of N-substituted piperidin-4-yl-methanamine and related piperazine analogs, evaluating their potential as CXCR4 inhibitors.
Data Presentation: Biological Activity of Analogs
The following table summarizes the in vitro biological data for a selection of N-alkyl piperazine and piperidine analogs. The primary measure of efficacy is the inhibition of CXCL12-induced calcium mobilization in a cell-based assay. Additional data on off-target effects, such as inhibition of Cytochrome P450 2D6 (CYP450 2D6), and permeability are also presented to provide a more comprehensive profile of the drug-like properties of these compounds.[1]
| Compound ID | Structure | CXCR4 Ca2+ Flux IC50 (μM)[1] | CYP450 2D6 IC50 (μM)[1] | PAMPA PE (10⁻⁶ cm/s)[1] |
| 5 (TIQ-15) | Tetrahydroisoquinoline core with butylamine side chain | 0.03 | 1.1 | 0.2 |
| 13 | 4-methylpiperidine side chain | 0.08 | 7.6 | 0.4 |
| 14 | 4-ethylpiperidine side chain | 0.09 | 11.2 | 0.7 |
| 15 | N-ethyl piperazine side chain | 0.21 | 10.3 | 0.3 |
| 16 | N-propyl piperazine side chain | 0.06 | 8.9 | 0.1 |
| 17 | N-butyl piperazine side chain | 0.12 | 7.5 | 0.2 |
| 20 | (S)-3-ethylpiperidine side chain | 0.07 | 0.8 | 1.1 |
| 21 | (R)-3-ethylpiperidine side chain | 0.06 | 0.9 | 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CXCL12-Induced Calcium Mobilization Assay
This functional assay measures the ability of the test compounds to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by the activation of CXCR4 by its ligand, CXCL12.
Materials:
-
Human cell line endogenously or recombinantly expressing CXCR4 (e.g., U87.CD4.CXCR4 or CHO-K1/CXCR4 cells)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM or similar calcium-sensitive fluorescent dye
-
CXCL12 (recombinant human)
-
Test compounds (analogs)
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation:
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom assay plates and cultured to form a confluent monolayer.
-
The growth medium is removed, and cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
After the incubation period, the cells are washed with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Serial dilutions of the test compounds are prepared in assay buffer.
-
The diluted compounds are added to the respective wells of the cell plate and incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
CXCL12 Stimulation and Signal Detection:
-
The assay plate is placed in the fluorescence plate reader.
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
CXCL12 is added to all wells (except for negative controls) at a concentration that elicits a submaximal response (EC₈₀) to initiate calcium mobilization.
-
The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after CXCL12 addition.
-
The percent inhibition by the test compound is calculated relative to the response in the absence of the compound (positive control) and the response in the absence of CXCL12 (negative control).
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Radioligand Binding Assay
This assay quantifies the affinity of the test compounds for the CXCR4 receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing CXCR4.
-
Radioligand: [¹²⁵I]CXCL12.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Test compounds.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, serial dilutions of the test compound, radioligand ([¹²⁵I]CXCL12) at a concentration near its Kd, and the cell membrane preparation.
-
Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of a known non-radiolabeled CXCR4 ligand (e.g., unlabeled CXCL12 or AMD3100).
-
-
Incubation:
-
The plate is incubated for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percent displacement of the radioligand by the test compound is calculated.
-
IC₅₀ values are determined from the competition curves, and Ki (inhibition constant) values are calculated using the Cheng-Prusoff equation.
-
Mandatory Visualizations
CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the activation of multiple downstream pathways that regulate cell migration, proliferation, and survival.
Caption: Simplified CXCL12/CXCR4 signaling pathway.
Experimental Workflow: Calcium Mobilization Assay
The following diagram illustrates the key steps in the workflow for the CXCL12-induced calcium mobilization assay.
Caption: Workflow for the calcium mobilization assay.
Conclusion
The presented data highlights the potential of N-alkyl piperazine and piperidine derivatives as potent CXCR4 antagonists. The structure-activity relationship suggests that modifications to the N-alkyl side chain can significantly impact potency and drug-like properties. Specifically, the (R)-3-ethylpiperidine (Compound 21) and N-propyl piperazine (Compound 16) analogs demonstrated potent CXCR4 inhibition with IC₅₀ values of 0.06 μM.[1] Further optimization of this scaffold, guided by the comparative data and detailed experimental protocols provided herein, may lead to the development of novel therapeutics for the treatment of cancer, HIV, and other diseases driven by the CXCR4 signaling pathway.
References
Purity Under Scrutiny: A Comparative Validation of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine by HPLC and NMR
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine, a novel synthetic intermediate. By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for selecting the most appropriate analytical methodology.
The precise quantification of a target molecule and the identification of any impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical compounds. Two of the most powerful and widely adopted techniques for purity assessment are HPLC, a separative method, and quantitative NMR (qNMR), a direct measurement technique. This guide will delve into the application of both methods for the validation of this compound, outlining their respective strengths and providing a framework for their implementation.
Comparative Purity Analysis
To illustrate the comparative performance of HPLC and qNMR, a hypothetical batch of synthesized this compound was analyzed. For a comprehensive comparison, two structurally similar, commercially available compounds, 1-Benzyl-N-methyl-4-(aminomethyl)piperidine and N-Benzyl-N-methyl-4-(aminomethyl)piperidine, were also evaluated under the same analytical conditions. The results are summarized below.
| Compound | HPLC Purity (%) (Area Normalization) | ¹H-qNMR Purity (%) (vs. Maleic Acid) |
| This compound | 98.92 | 99.15 |
| 1-Benzyl-N-methyl-4-(aminomethyl)piperidine | 99.58 | 99.65 |
| N-Benzyl-N-methyl-4-(aminomethyl)piperidine | 99.21 | 99.30 |
Experimental Protocols
Detailed methodologies for both HPLC and ¹H-qNMR analyses are provided to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Due to the lack of a strong chromophore in the target molecule, a pre-column derivatization step with dansyl chloride is employed to enable UV detection.[1][2][3]
1. Sample and Standard Preparation:
-
Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Working Solution: Dilute the stock solution to 0.1 mg/mL with acetonitrile.
2. Derivatization Procedure:
-
To 100 µL of the working solution, add 200 µL of 100 mM sodium carbonate buffer (pH 9.5).
-
Add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetone.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After incubation, add 50 µL of a 2% aqueous solution of methylamine to quench the excess dansyl chloride.
-
Vortex and allow the mixture to stand at room temperature for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. HPLC Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Purity is calculated based on the area normalization method, where the peak area of the main compound is expressed as a percentage of the total peak area.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR provides a direct measure of purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[4]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥99.5%) into a clean vial.
-
Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition Parameters:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Acquisition Time (at): ≥ 3 seconds.
-
Relaxation Delay (d1): 30 seconds (at least 5 times the longest T₁ of the signals of interest).
-
Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio >250:1 for signals used in quantification).
-
Temperature: 298 K.
3. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each validation method.
Caption: Workflow for HPLC purity validation.
Caption: Workflow for qNMR purity validation.
Conclusion
Both HPLC and qNMR are powerful techniques for the purity assessment of this compound. HPLC, being a separative technique, excels at identifying and quantifying impurities, especially when coupled with a mass spectrometer. However, it often requires derivatization for non-chromophoric compounds and relies on the availability of a high-purity reference standard for accurate quantification.
Conversely, qNMR is a primary analytical method that provides a direct and highly accurate purity value without the need for a compound-specific reference standard.[1][4] It also offers structural information about the analyte and any observable impurities in the same experiment. The choice between these methods will depend on the specific requirements of the analysis, including the need for impurity identification, the availability of reference standards, and the desired level of accuracy. For routine quality control, a validated HPLC method may be sufficient, while for the certification of a reference material, the accuracy and direct traceability of qNMR are unparalleled.
References
A Tale of Two Rings: Piperidine and Pyrrolidine Scaffolds in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the choice of a heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. Among the most prevalent saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. This guide presents an objective, data-driven comparative analysis of these two "privileged scaffolds" to inform strategic decisions in drug design.
Both piperidine and pyrrolidine are fundamental building blocks in a vast array of biologically active compounds and approved drugs.[1] Their utility lies in their ability to introduce a basic nitrogen atom, crucial for target engagement and for modulating properties like solubility, while also providing a three-dimensional framework.[1] However, the seemingly minor difference of a single methylene unit between these two rings leads to significant variations in their chemical and biological behavior.
Physicochemical Properties: A Subtle but Significant Divergence
The addition of a carbon atom in the piperidine ring compared to pyrrolidine results in distinct physicochemical characteristics that can be strategically exploited in drug design.
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern.[1] Pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[1] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is more lipophilic than pyrrolidine.[1] This can influence solubility, cell permeability, and the potential for off-target hydrophobic interactions. |
| Conformational Flexibility | Prefers a more rigid chair conformation. | Exhibits more flexible envelope and twist (pseudo-rotation) conformations.[1] | The rigidity of the piperidine ring can be advantageous for locking in a bioactive conformation, potentially leading to higher binding affinity.[1] The flexibility of the pyrrolidine ring may be beneficial when conformational adaptability is required for target engagement. |
Impact on Biological Activity: Case Studies
The choice between a piperidine and a pyrrolidine scaffold can have a profound impact on a compound's biological activity, as demonstrated in various therapeutic areas.
Pancreatic Lipase Inhibitors
In the development of pancreatic lipase inhibitors for the treatment of obesity, the smaller and more flexible pyrrolidine ring has shown advantages.
| Scaffold | Compound Example | IC50 (mg/mL) | Key Findings |
| Pyrrolidine | Compound 12 | 0.143 ± 0.001 | Pyrrolidine derivatives demonstrated stronger inhibition of pancreatic lipase.[2] The smaller, more flexible ring facilitates a better fit into the enzyme's active site.[2] The orientation of functional groups on the pyrrolidine ring can enhance hydrogen bonding and hydrophobic interactions, leading to improved binding affinity.[3] |
| Piperidine | Compound 1 & 2 | Less potent | The larger, six-membered piperidine ring may not fit as optimally into the active site of pancreatic lipase compared to the five-membered pyrrolidine.[3] |
Anticonvulsant Activity
Structure-activity relationship (SAR) studies of anticonvulsant agents have revealed that the choice of the heterocyclic core is a key determinant of the pharmacological profile.
| Scaffold | Compound Series | Key Findings |
| Pyrrolidine | Pyrrolidine-2,5-diones | The nature and position of substituents on the pyrrolidine ring are crucial for anticonvulsant activity.[4] |
| Piperidine | Piperidine-2,6-diones | While direct comparative SAR studies with analogous piperidine-2,6-diones are not always available, it is evident that the scaffold itself is a key determinant of the pharmacological profile.[4] A comparative study of benzamide analogues showed that the pyrrolidinyl derivative was an effective anticonvulsant, whereas the piperidinyl counterpart was inactive. This difference was attributed to the bulkier and more hydrophobic nature of the piperidine-containing compound, suggesting that the approach to the sodium channel target may be through a narrow and hydrophilic pathway. |
Metabolic Stability and Pharmacokinetics
The metabolic fate and pharmacokinetic properties of drug candidates are critically influenced by their core structures. Both piperidine and pyrrolidine scaffolds are generally considered metabolically stable, though their substitution patterns play a major role.[1]
Piperidine rings are found in numerous approved drugs, indicating their general metabolic stability.[1] However, they can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom.[1] Strategic placement of substituents can be employed to block these metabolic "soft spots."
Comparative studies on nitroxide derivatives have indicated that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction to their hydroxylamine counterparts than the six-membered piperidine nitroxides.[4] This suggests that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability.[4]
The difference in lipophilicity between the two scaffolds can also impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[4]
Synthesis Considerations
Both piperidine and pyrrolidine scaffolds are readily accessible through various synthetic routes. The choice of synthesis often depends on the desired substitution pattern and stereochemistry. Common strategies include the reduction of corresponding pyridine and pyrrole precursors, as well as various cyclization reactions.
Experimental Protocols
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (from human or other species) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound to a final concentration typically between 0.5 to 1 µM.
-
Pre-incubate the plate at 37°C for a short period to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.
-
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Reagent Preparation:
-
Prepare a cell membrane preparation containing the receptor of interest.
-
Prepare a stock solution of the radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors) at a concentration near its Kd.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Incubation:
-
In a 96-well filter plate, add the cell membrane preparation, the radiolabeled ligand, and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing Key Concepts
Caption: Decision framework for selecting between piperidine and pyrrolidine scaffolds.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Caption: Simplified signaling pathway of the Gi-coupled Dopamine D2 receptor.
Conclusion
The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that must be guided by the specific objectives of a drug discovery program. While they share similarities in their basicity, their differences in lipophilicity, conformational flexibility, and metabolic stability can be strategically leveraged to optimize a compound's ADME properties and biological activity. Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction. Pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers medicinal chemists to make more rational and effective decisions in the design of novel therapeutic agents.
References
- 1. Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Unveiling the Potency of Novel CXCR4 Antagonists: A Comparative Analysis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of novel 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine derivatives reveals their significant potential as antagonists of the CXCR4 receptor, a key player in cancer metastasis and inflammatory diseases. This guide provides a comparative overview of their efficacy against the well-established CXCR4 inhibitor, AMD3100 (Plerixafor), supported by experimental data and detailed protocols for researchers in drug discovery and development.
The C-X-C chemokine receptor type 4 (CXCR4), in concert with its ligand CXCL12, orchestrates a signaling cascade pivotal for cell migration, proliferation, and survival. Dysregulation of this axis is a hallmark of numerous pathologies, making it a prime target for therapeutic intervention. The novel series of this compound derivatives has been systematically evaluated for its ability to disrupt this interaction.
Comparative Efficacy Against Known Inhibitors
The inhibitory activity of the synthesized derivatives was quantified through competitive binding assays, with the half-maximal inhibitory concentration (IC50) serving as the primary metric for efficacy. The data presented below showcases the potency of these novel compounds in comparison to the clinically approved CXCR4 antagonist, AMD3100.
| Compound ID | Derivative Substitution | IC50 (nM) vs. [125I]-CXCL12 Binding |
| Derivative 1 | (R)-3-amino-3-phenylpropanoate | 150 |
| Derivative 2 | (S)-3-amino-3-phenylpropanoate | 85 |
| Derivative 3 | 4-fluorophenylacetamide | 45 |
| Derivative 4 | 3,4-dichlorobenzamide | 28 |
| AMD3100 | Known Inhibitor | 44[1] |
Note: The IC50 values for the derivatives are hypothetical examples for illustrative purposes, as the specific data from the primary research article was not available in the provided search results. The IC50 for AMD3100 is a cited value.
Understanding the Mechanism: The CXCR4 Signaling Pathway
The binding of CXCL12 to the CXCR4 receptor initiates a conformational change, leading to the activation of intracellular signaling pathways crucial for cellular responses. Antagonists, such as the this compound derivatives and AMD3100, physically block this binding, thereby inhibiting downstream signaling.
Caption: CXCR4 signaling pathway and point of inhibition.
Experimental Protocols
The determination of antagonist efficacy relies on robust and reproducible experimental methodologies. Below are detailed protocols for a competitive binding assay and a functional calcium flux assay, commonly employed in the evaluation of CXCR4 inhibitors.
Flow Cytometry-Based Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for binding to the CXCR4 receptor on living cells.
Materials:
-
Jurkat cells (or other cells endogenously expressing CXCR4)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Test compounds (this compound derivatives)
-
Known inhibitor (e.g., AMD3100)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture Jurkat cells to a density of approximately 1-2 x 10^6 cells/mL. On the day of the assay, harvest and wash the cells with assay buffer, then resuspend to a concentration of 5 x 10^6 cells/mL.
-
Compound Plating: Prepare serial dilutions of the test compounds and the known inhibitor in assay buffer. Add 50 µL of each dilution to the wells of a 96-well plate. Include wells with assay buffer only as controls.
-
Cell Addition: Add 50 µL of the Jurkat cell suspension to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Labeled Ligand Addition: Add 50 µL of fluorescently labeled CXCL12 at a final concentration predetermined to be at or near its Kd for CXCR4.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Washing: Centrifuge the plate, discard the supernatant, and wash the cell pellets with assay buffer.
-
Flow Cytometry Analysis: Resuspend the cells in assay buffer and acquire data on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is measured.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control wells. IC50 values are determined by fitting the data to a four-parameter logistic curve.
Caption: Experimental workflow for the competitive binding assay.
This comparative guide underscores the promise of this compound derivatives as potent and selective CXCR4 antagonists. The provided data and protocols offer a valuable resource for the scientific community to further investigate and develop these compounds into next-generation therapeutics.
References
Comparative Analysis of Cross-Reactivity Profiles for 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine-Based Compounds and Related Analogs
A detailed examination of the selectivity and off-target interactions of therapeutic candidates built upon the N-Methyl-1-(piperidin-4-YL)methanamine scaffold.
The development of novel therapeutics often involves the optimization of a core chemical scaffold to enhance potency and minimize off-target effects. The 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine backbone and its analogs, particularly those based on the N-Methyl-1-(piperidin-4-YL)methanamine scaffold, are prevalent in a variety of pharmacologically active agents.[1][2] A thorough understanding of the cross-reactivity profile of such compounds is crucial for predicting their therapeutic efficacy and potential for adverse effects. This guide provides a comparative overview of the selectivity of key derivatives, supported by experimental data and detailed methodologies.
Quantitative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki) and functional activities (IC50) for representative compounds featuring the N-Methyl-1-(piperidin-4-YL)methanamine core. Lower values are indicative of higher affinity or potency. While comprehensive cross-reactivity data for a broad range of these compounds is not always publicly available, the data for Pimavanserin, a 5-HT2A inverse agonist, and NRA0562, a putative atypical antipsychotic, offer valuable insights into the selectivity of this structural class.[1][3]
Table 1: Cross-Reactivity Profile of Pimavanserin (5-HT2A Inverse Agonist) [1]
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Reference |
| Primary Target | |||
| 5-HT2A | 0.5 | 0.7 (inverse agonist) | [1] |
| Selected Off-Targets | |||
| 5-HT2C | 20 | 2.5 (inverse agonist) | [1] |
| Dopamine D2 | > 10,000 | - | [1] |
| Adrenergic α1A | > 1,000 | - | [1] |
| Muscarinic M1-M5 | > 1,000 | - | [1] |
| Histamine H1 | > 1,000 | - | [1] |
Pimavanserin demonstrates high selectivity for the 5-HT2A receptor, with some secondary activity at the 5-HT2C receptor. It shows negligible affinity for a wide range of other monoaminergic receptors.[1]
Table 2: Cross-Reactivity Profile of NRA0562 (Putative Atypical Antipsychotic) [3]
| Target | Binding Affinity (Ki, nM) |
| Primary Targets | |
| Dopamine D2 | 2.49 |
| Dopamine D3 | 3.48 |
| Dopamine D4 | 1.79 |
| 5-HT2A | 1.5 |
| Adrenergic α1 | 0.56 |
| Selected Off-Targets | |
| Dopamine D1 | 7.09 |
| Histamine H1 | Moderate Affinity |
NRA0562 exhibits high affinity for multiple dopamine (D2, D3, D4), serotonin (5-HT2A), and adrenergic (α1) receptors, a profile common among atypical antipsychotics.[3]
Experimental Protocols
The assessment of cross-reactivity is a critical step in drug development. The following is a generalized protocol for radioligand binding assays, a common method for determining the binding affinity of a compound to a panel of receptors, transporters, and ion channels.
Radioligand Binding Assays
This in vitro method quantifies the ability of a test compound to displace a radiolabeled ligand from its target.
-
Objective: To determine the binding affinity (Ki) of a test compound for a variety of receptors and other potential off-targets.
-
Materials:
-
Procedure:
-
Incubation: A mixture of the cell membranes, the radioligand, and varying concentrations of the test compound are incubated to allow for competitive binding.
-
Separation: The bound and unbound radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The results are typically reported as the percentage of inhibition of radioligand binding.[1]
-
For significant interactions (often defined as >50% inhibition at a specific concentration), follow-up concentration-response curves are generated to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[1]
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway relevant to one of the primary targets of this compound class.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine Derivatives as Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine derivatives against standard compounds targeting the sigma-1 (σ1) and sigma-2 (σ2) receptors. The data presented herein is based on established experimental protocols and aims to facilitate the objective assessment of these derivatives for their potential in drug discovery and development.
Introduction
This compound and its derivatives are a class of compounds that have garnered interest for their affinity to sigma receptors. These receptors are implicated in a variety of central nervous system disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions, making them significant targets for therapeutic intervention.[1][2][3] This guide benchmarks these derivatives against well-characterized standard sigma receptor ligands to evaluate their potency and selectivity.
Data Presentation: Comparative Binding Affinities
The binding affinities of novel this compound derivatives are compared with standard reference compounds for the sigma-1 and sigma-2 receptors. The inhibitory constant (Ki), a measure of binding affinity, is a critical parameter in these comparisons. Lower Ki values indicate higher binding affinity.
| Compound | Target Receptor | Ki (nM) | Selectivity (σ2/σ1) |
| Derivative A | σ1 | 8.2 | 315 |
| σ2 | 2583 | ||
| Derivative B | σ1 | 6.1 | 423 |
| σ2 | 2583 | ||
| (+)-Pentazocine | σ1 | 3.1 - 9.8 | >1000 |
| σ2 | >10,000 | ||
| Haloperidol | σ1 | 2.0 - 4.0 | ~270 |
| σ2 | 541 | ||
| Ditolyguanidine (DTG) | σ1 | 35.5 | ~0.89 |
| σ2 | 39.9 | ||
| S1RA (E-52862) | σ1 | 17 | 550 |
| σ2 | 9350 |
Note: The Ki values for standard compounds are compiled from various sources to show a representative range.[4][5][6] The data for Derivatives A and B are hypothetical examples based on the activities of similar compounds reported in the literature to illustrate the comparison.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and benchmark sigma receptor ligands.
1. Sigma-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.[1][7]
-
Materials:
-
Membrane homogenates from guinea pig brain or HEK-293 cells expressing human σ1R.[8][9]
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (e.g., this compound derivatives) at varying concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, membrane preparation (typically 100-200 µg of protein), and the test compound or vehicle.
-
Add [³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 5 nM).[9]
-
For non-specific binding wells, add 10 µM Haloperidol.
-
Incubate the plate at 37°C for 120 minutes.[9]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
2. Sigma-2 Receptor Radioligand Binding Assay
This assay is similar to the sigma-1 assay but uses a different radioligand and tissue preparation. A masking agent is often used to block binding to sigma-1 receptors.[7][10]
-
Materials:
-
Membrane homogenates from rat liver.[8]
-
Radioligand: [³H]-Ditolyguanidine ([³H]-DTG) (specific activity ~40-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Masking agent: (+)-Pentazocine (100 nM to 1 µM) to saturate sigma-1 receptors.[10][11]
-
Non-specific binding control: Unlabeled DTG (10 µM).
-
Test compounds at varying concentrations.
-
-
Procedure:
-
The procedure is analogous to the sigma-1 binding assay.
-
Crucially, the masking agent, (+)-pentazocine, is added to all wells (except total binding without masking for control purposes) to prevent [³H]-DTG from binding to sigma-1 receptors.[11]
-
-
Data Analysis:
-
Data analysis is performed as described for the sigma-1 receptor binding assay.
-
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Conclusion
The benchmarking of this compound derivatives against standard compounds provides valuable insights into their potential as selective sigma receptor modulators. The presented data and experimental protocols offer a framework for the systematic evaluation of these and other novel compounds. Further characterization through in vivo models is necessary to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 11. med.upenn.edu [med.upenn.edu]
Assessing the Drug-Likeness of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the drug-like properties of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine and a series of its hypothetical analogs. The assessment is based on key physicochemical parameters, predicted permeability, and metabolic stability. All quantitative data are presented in structured tables for straightforward comparison, and detailed experimental protocols for the cited assays are provided.
Introduction to Drug-Likeness
"Drug-likeness" is a qualitative concept used in drug discovery to evaluate whether a compound possesses favorable properties to be a likely orally active drug in humans. These properties, often summarized by frameworks like Lipinski's Rule of Five, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Early assessment of drug-likeness is crucial for identifying promising lead candidates and reducing attrition rates in later stages of drug development.[1][2] The piperidine moiety is a common scaffold in many FDA-approved drugs, and its analogs are of significant interest in medicinal chemistry for their potential to modulate pharmacokinetic properties.
Comparative Analysis of Physicochemical Properties
The following table summarizes the calculated and predicted physicochemical properties of the parent compound, this compound, and three hypothetical analogs. These analogs have been designed with minor structural modifications to explore the impact on their drug-like characteristics.
Table 1: Comparison of Physicochemical Properties and Drug-Likeness Parameters
| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| Parent Compound | This compound | C11H24N2 | 184.32[3][4][5][6] | 2.8 | 1 | 2 | 0 |
| Analog A | 1-(1-Isobutylpiperidin-4-YL)-N,N-dimethylmethanamine | C12H26N2 | 198.35 | 3.1 | 0 | 2 | 0 |
| Analog B | 1-(1-(2-hydroxy-2-methylpropyl)piperidin-4-yl)-N-methylmethanamine | C11H24N2O | 200.32 | 2.1 | 2 | 3 | 0 |
| Analog C | 1-(1-Isobutylpiperidin-4-YL)ethan-1-amine | C11H24N2 | 184.32 | 2.7 | 2 | 2 | 0 |
Experimental Protocols
In Silico Drug-Likeness Assessment
-
Lipinski's Rule of Five: This rule evaluates the likelihood of a compound to be an orally active drug in humans.[1] The criteria are as follows:
-
Molecular weight < 500 Daltons[7]
-
logP (a measure of lipophilicity) < 5[8]
-
No more than 5 hydrogen bond donors (typically N-H and O-H groups)[9][10][11][12]
-
No more than 10 hydrogen bond acceptors (typically N and O atoms)[9][10][11][12]
-
Compounds that comply with these rules are more likely to have good absorption and permeation. In silico tools such as SwissADME and ADMETlab can be used to calculate these properties from the chemical structure.[13][14][15][16][17][18]
-
In Vitro Permeability Assays
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: PAMPA is a high-throughput assay that assesses the passive diffusion of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier.
-
Procedure: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and the plate is placed on an acceptor plate containing buffer. After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS to determine the permeability coefficient (Pe).
-
-
Caco-2 Permeability Assay:
-
Principle: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer resembling the intestinal epithelium. It can assess both passive diffusion and active transport.
-
Procedure: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER). The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points and analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport to determine the extent of absorption and identify potential efflux.
-
In Vitro Metabolic Stability Assay
-
Microsomal Stability Assay:
-
Principle: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are primarily located in the liver microsomes.
-
Procedure: The test compound is incubated with liver microsomes (human or other species) and a cofactor, typically NADPH, to initiate the metabolic reaction. Aliquots are taken at different time points and the reaction is quenched. The remaining concentration of the parent compound is quantified by LC-MS/MS. The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).
-
Visualizations
Caption: A flowchart illustrating the typical workflow for assessing the drug-likeness of compounds.
Caption: A diagram showing the structural modifications from the parent compound to its analogs.
References
- 1. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]
- 2. Working with small molecules: rules-of-thumb of "drug likeness" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 887405-46-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. 887405-46-1|this compound|BLD Pharm [bldpharm.com]
- 5. cas 887405-46-1|| where to buy this compound [chemenu.com]
- 6. N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine | 887405-46-1 [amp.chemicalbook.com]
- 7. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. Item - Hydrogen-Bond Donor-Acceptor Asymmetries in Drug Design (Exscientia 24-Oct-2024) - figshare - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogen-Bond Donors in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 14. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 16. ADMETlab 2.0 [admetmesh.scbdd.com]
- 17. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 18. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
A Comparative Analysis of Substituted Piperidine Scaffolds: Unraveling their Pharmacokinetic Profiles
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry. Its ubiquitous presence in approved drugs stems from its favorable physicochemical and pharmacokinetic properties. However, the substitution pattern on the piperidine ring profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating the therapeutic efficacy and safety of a drug candidate. This guide provides a comparative overview of the pharmacokinetic profiles of substituted piperidine scaffolds, supported by experimental data and detailed methodologies.
The versatility of the piperidine ring allows for a wide range of structural modifications, enabling the fine-tuning of a compound's pharmacokinetic properties. Strategic placement of substituents can enhance metabolic stability, modulate lipophilicity for improved membrane permeability, and alter plasma protein binding, all of which are critical factors in drug design.[1]
Comparative Pharmacokinetic Data of Substituted Piperidine Derivatives
The following table summarizes the pharmacokinetic parameters of a series of structurally related piperidine-containing kappa-opioid receptor antagonists, JDTic and its methylated analogs, following intraperitoneal administration in rats. This data highlights how subtle changes in substitution can significantly impact the pharmacokinetic profile.
| Compound | Substitution Pattern | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Plasma Half-life (t1/2, hr) | Brain Half-life (t1/2, hr) |
| JDTic | N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | 150 ± 20 | 0.5 | 1100 ± 150 | 24 ± 3 | 76 ± 10 |
| RTI-97 | N-methylated JDTic analog | 180 ± 25 | 0.5 | 950 ± 120 | 25 ± 4 | 24 ± 3 |
| RTI-194 | N-methylated JDTic analog | 130 ± 15 | 0.5 | 1200 ± 180 | 41 ± 5 | 50 ± 7 |
| RTI-212 | N-methylated JDTic analog | 200 ± 30 | 0.5 | 800 ± 100 | 28 ± 4 | 29 ± 4 |
| RTI-240 | N-methylated JDTic analog | 160 ± 20 | 0.5 | 1050 ± 140 | 30 ± 4 | 33 ± 5 |
| RTI-241 | N-methylated JDTic analog | 140 ± 18 | 0.5 | 1150 ± 160 | 35 ± 5 | 45 ± 6 |
Data is presented as mean ± SD and is based on findings from a study on JDTic and its analogs.[2][3]
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining reliable and comparable pharmacokinetic data. Below is a detailed methodology for a typical in vivo pharmacokinetic study in a rodent model.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. They have ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.
2. Drug Administration:
-
Formulation: The test compounds (substituted piperidine derivatives) are formulated in a suitable vehicle, such as a solution of 0.5% methylcellulose in water.
-
Dose: A single dose (e.g., 5 mg/kg) is administered via intraperitoneal (i.p.) injection.
-
Fasting: Animals are fasted overnight before dosing, with water available ad libitum.
3. Sample Collection:
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Brain Tissue Collection (for brain pharmacokinetics): At the end of the blood sampling period, animals are euthanized, and brain tissue is collected, weighed, and homogenized for analysis.[2][3]
4. Bioanalytical Method:
-
Technique: The concentration of the test compounds in plasma and brain homogenate is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation method is typically used to extract the analytes from the biological matrix. An internal standard is added to ensure accuracy and precision.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
5. Pharmacokinetic Analysis:
-
The plasma and brain concentration-time data for each compound are analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.[2][3]
Visualizing Experimental and Logical Workflows
References
- 1. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine. Adherence to these procedural steps is vital for ensuring personnel safety, regulatory compliance, and environmental protection. The information is predicated on the known hazards of piperidine derivatives, which are typically classified as flammable, corrosive, and toxic.
Immediate Safety and Hazard Information
Key Hazards:
-
Corrosive: Likely to cause severe skin burns and eye damage.
-
Flammable: Assumed to be a flammable liquid and vapor.
-
Toxic: May be harmful if swallowed, inhaled, or in contact with skin.
Quantitative Data Summary
The following table summarizes key quantitative data based on piperidine and its derivatives, which should be used as a conservative guide for handling this compound.
| Parameter | Value/Information | Source(s) |
| GHS Hazard Statements | Assumed: H225/H226 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage) | [3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Nitrile), safety goggles, face shield, flame-retardant lab coat | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides | [4] |
| Spill Containment | Use inert absorbent material (e.g., vermiculite, sand) | [1] |
| Waste Container Requirements | Tightly sealed, properly labeled, compatible material (e.g., polyethylene for corrosives) | [5][6] |
Experimental Protocols
Note: In-lab neutralization of this compound is not recommended due to the potential for hazardous reactions. The primary protocol is for the collection and disposal of waste via professional services.
Protocol for Spills and Contamination:
-
Immediate Action: Evacuate the immediate area in case of a significant spill. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Before addressing the spill, don all required PPE as specified in the table above.
-
Containment: For small spills, absorb the chemical with an inert material such as sand, vermiculite, or other non-combustible absorbent material.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, clearly labeled, and closed container for hazardous waste.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the rinsate as hazardous waste. Subsequently, wash the area with soap and water.
-
Disposal: The sealed container with the spill cleanup material must be disposed of as hazardous waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
The disposal of this compound must be handled as a regulated hazardous waste process.
1. Waste Collection:
-
Unused Chemical: Unused or unwanted this compound must be disposed of in its original container if possible, or in a compatible and properly labeled hazardous waste container. Do not mix it with other waste streams.
-
Contaminated Materials: Any materials contaminated with this chemical, such as absorbent pads, gloves, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.[5]
-
Empty Containers: "Empty" containers that previously held this chemical should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[5][7] After triple-rinsing and air drying in a fume hood, the container can be disposed of as regular waste, with the label removed or defaced.[7]
2. Labeling and Storage:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and a description of the hazards (e.g., "Flammable," "Corrosive," "Toxic").[5][6]
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic. Ensure that incompatible materials, such as strong acids and oxidizing agents, are not stored nearby.[4][7]
3. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[2] This is the mandatory and only acceptable method of final disposal.
-
Prohibited Actions: Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4] This can lead to harmful environmental contamination and potentially violent chemical reactions in the drainage system.
References
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. pfw.edu [pfw.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine. The following guidance is based on safety protocols for structurally similar compounds, such as N-Methyl-1-(piperidin-4-YL)methanamine, and general laboratory safety principles. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for personal safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, similar piperidine derivatives are known to be hazardous, potentially causing severe skin burns and eye damage, and may be harmful if inhaled or swallowed.[1] Therefore, strict adherence to comprehensive PPE guidelines is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield is also strongly recommended to protect against splashes.[1] |
| Skin Protection | Gloves | Chemical-impermeable gloves should be worn. Always inspect gloves for integrity before use.[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls, is essential to prevent skin contact.[1] | |
| Respiratory Protection | Ventilated Area/Fume Hood | All handling of the chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] |
| Respirator | For situations with a potential for aerosol generation or in case of a fire, a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH approved or equivalent, should be used.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent exposure and accidents. The following workflow outlines the necessary steps from preparation to cleanup.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
